molecular formula C8H16Cl2N2O3 B13514249 Methyl1-acetylpiperazine-2-carboxylatedihydrochloride

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride

Katalognummer: B13514249
Molekulargewicht: 259.13 g/mol
InChI-Schlüssel: FWLKUFTWLPHHES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2O3 and its molecular weight is 259.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl1-acetylpiperazine-2-carboxylatedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl1-acetylpiperazine-2-carboxylatedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H16Cl2N2O3

Molekulargewicht

259.13 g/mol

IUPAC-Name

methyl 1-acetylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C8H14N2O3.2ClH/c1-6(11)10-4-3-9-5-7(10)8(12)13-2;;/h7,9H,3-5H2,1-2H3;2*1H

InChI-Schlüssel

FWLKUFTWLPHHES-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCNCC1C(=O)OC.Cl.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Methyl 1-Acetylpiperazine-2-Carboxylate Dihydrochloride: Structural Mechanics, Synthesis, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are paramount for developing highly selective, metabolically stable therapeutics. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CAS: 2402828-92-4) has emerged as a privileged building block. By pre-installing an acetyl group at the N1 position and a methyl ester at the C2 position, this molecule offers an orthogonal reactivity profile that allows precise, regioselective functionalization at the N4 amine.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, its strategic utility in synthesizing peptidomimetics and multitarget-directed ligands (MTDLs), and field-proven experimental protocols for its derivatization.

Physicochemical Profiling & Structural Causality

The utility of methyl 1-acetylpiperazine-2-carboxylate dihydrochloride stems directly from its structural logic. Each functional group serves a distinct mechanistic purpose in library synthesis and drug design [1]:

  • The Piperazine Core: Six-membered nitrogenous heterocycles restrict the conformational flexibility of attached pharmacophores. This rigidity reduces the entropic penalty upon target binding, frequently resulting in higher affinity compared to linear aliphatic analogs.

  • N1-Acetyl Group: The acetylation of the N1 nitrogen converts it into a non-basic, non-nucleophilic amide. This eliminates the need for transient protecting groups during downstream synthesis and prevents unwanted side reactions, directing all electrophilic additions exclusively to the N4 position.

  • C2-Methyl Ester: The carboxylic acid at C2 is masked as a methyl ester. This protects the moiety during N4-alkylation or acylation. It can be subsequently unmasked via mild alkaline hydrolysis to yield a free carboxylic acid, ready for peptide coupling or conversion into a zinc-binding hydroxamic acid.

  • Dihydrochloride Salt Formulation: The free base of piperazine derivatives is often prone to atmospheric oxidation and can be difficult to handle as a viscous oil. The dihydrochloride salt ensures the compound remains a stable, free-flowing crystalline solid with an extended shelf-life and excellent aqueous solubility for biphasic reactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride
CAS Number (Dihydrochloride) 2402828-92-4
CAS Number (Free Base) 171504-96-4
Molecular Formula C₈H₁₄N₂O₃ · 2HCl
Molecular Weight (Salt) 259.13 g/mol
Monoisotopic Mass (Free Base) 186.10045 Da
SMILES (Free Base) CC(=O)N1CCNCC1C(=O)OC

Strategic Applications in Drug Discovery

The orthogonal nature of this scaffold has made it a cornerstone in the development of several advanced therapeutic classes.

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The continuous mutation of SARS-CoV-2 necessitates direct-acting antivirals. Trisubstituted piperazine derivatives have been identified as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The N1, C2, and N4 vectors of the piperazine ring allow the molecule to simultaneously occupy the S1, S2, and S4 subpockets of the viral protease. The spatial geometry provided by the piperazine-2-carboxylate core is critical for establishing the hydrogen-bond networks and hydrophobic stacking required for high target specificity and low cellular toxicity [2].

Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease

Alzheimer's disease etiology is highly complex, driving the shift toward MTDLs. Piperazine-2-carboxylic acid derivatives have been successfully utilized to synthesize dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Functionalizing the N4 position with bulky benzyl or substituted aryl groups allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, significantly enhancing inhibitory potency [3].

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are zinc-dependent endopeptidases implicated in tumor metastasis and tissue remodeling. Piperazine-based scaffolds are heavily utilized to design selective MMP inhibitors. The synthetic workflow typically involves converting the C2-methyl ester into a hydroxamic acid—a powerful bidentate chelator for the catalytic Zn²⁺ ion. Concurrently, the N1 and N4 positions are substituted with hydrophobic sulfonamides or aryl groups to probe the deep S1' specificity pocket of the enzyme [4].

Experimental Protocols: Derivatization Workflows

To harness this building block, researchers must execute a sequence of free-basing, N4-functionalization, and C2-deprotection. The following protocol outlines a self-validating system for generating N4-alkylated piperazine-2-carboxylic acids for downstream peptidomimetic synthesis [5].

Protocol: N4-Reductive Amination and C2-Ester Hydrolysis

Objective: To install a functionalized alkyl group at N4 and liberate the C2 carboxylic acid for subsequent amide coupling.

Step 1: Free-Basing and N4-Reductive Amination

  • Preparation: Suspend Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (1.0 eq, 500 mg) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0 °C.

    • Causality: DIPEA is a sterically hindered base. It effectively neutralizes the two equivalents of HCl to liberate the N4 secondary amine without acting as a competing nucleophile in the reaction.

  • Imine Formation: Add the target aldehyde (1.1 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Validation Check: Aliquot 10 µL into methanol and analyze via LC-MS to confirm the formation of the intermediate imine/iminium ion mass.

  • Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions without reducing the C2-methyl ester or the N1-acetyl group.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: C2-Methyl Ester Hydrolysis

  • Solvent System: Dissolve the crude N4-alkylated intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

    • Causality: This specific ternary solvent system ensures complete dissolution of both the organic substrate and the inorganic hydroxide salt, preventing biphasic reaction stalling.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq) at 0 °C. Stir for 4 hours at room temperature.

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis that minimizes the risk of epimerization at the C2 chiral center (if an enantiopure starting material is used).

  • Validation Check: Analyze via ¹H NMR. The disappearance of the sharp singlet at ~3.7 ppm (corresponding to the -OCH₃ protons) confirms complete deprotection.

  • Isolation: Evaporate the THF and MeOH under reduced pressure. Acidify the remaining aqueous layer to pH ~4 using 1M HCl. Extract the zwitterionic product with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), dry, and concentrate to yield the final functionalized piperazine-2-carboxylic acid.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of transforming the raw dihydrochloride salt into a highly complex, target-specific drug candidate.

G A Methyl 1-acetylpiperazine-2-carboxylate 2HCl (Starting Material) B Free Basing (DIPEA, DCM, 0°C) A->B Neutralize HCl salts C N4-Functionalization (e.g., Reductive Amination or Acylation) B->C R-CHO / NaBH(OAc)3 D C2-Ester Hydrolysis (LiOH, THF/H2O) C->D Deprotect C2 E C2-Amidation (HATU, Amine, DMF) D->E Peptide Coupling F Target Peptidomimetic / MTDL E->F Final Drug Candidate

Workflow for the derivatization of methyl 1-acetylpiperazine-2-carboxylate into peptidomimetics.

References

  • PubChemLite. "Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3)". Université du Luxembourg / PubChem.[Link]

  • Gao, S., et al. "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity". Journal of Medicinal Chemistry, 2022.[Link]

  • Soliman, A. M., et al. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies". Bioorganic Chemistry, 2024.[Link]

  • Cheng, M., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors". Journal of Medicinal Chemistry, 2000.[Link]

  • Falorni, M., et al. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics". The Journal of Organic Chemistry, 2009.[Link]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in contemporary drug discovery and development, offering profound insights into molecular structure and dynamics.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns, thereby serving as a practical reference for researchers in the field. The integrity of the data and the logic of its interpretation are paramount, ensuring a trustworthy and authoritative resource.

Introduction: The Central Role of NMR in Pharmaceutical Analysis

In the rigorous landscape of pharmaceutical research, the unambiguous determination of a molecule's structure is a foundational requirement. NMR spectroscopy stands as a "gold standard" for the structural elucidation of small molecules, providing atomic-level information with exceptional detail.[3] Its applications span from the initial identification and characterization of novel chemical entities to the assessment of their purity and stability throughout the drug development pipeline.[4][5] The non-destructive nature of NMR allows for repeated analysis of precious samples, making it a highly versatile tool.[4]

This guide focuses on Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, a molecule featuring a substituted piperazine ring, a common scaffold in many biologically active compounds. Understanding its NMR spectral characteristics is crucial for its synthesis, characterization, and further development.

Molecular Structure and Predicted NMR Features

The chemical structure of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is presented below. The presence of various functional groups, including an acetyl moiety, a methyl ester, and a piperazine ring, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The dihydrochloride form indicates that the two nitrogen atoms of the piperazine ring are protonated.

Figure 1: Structure of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) is a common choice for hydrochloride salts. The use of deuterated solvents is essential for the deuterium lock and to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication may be required to achieve complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues.[6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O samples, to provide a reference signal at 0.00 ppm.[6][8]

  • Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube.[9]

  • Labeling: Properly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., D₂O, ~0.7 mL) weigh->dissolve filter 3. Filter if Particulates are Present dissolve->filter add_std 4. Add Internal Standard (e.g., DSS) filter->add_std transfer 5. Transfer to NMR Tube add_std->transfer label_tube 6. Label Sample transfer->label_tube

Figure 2: Workflow for NMR Sample Preparation.
NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 1.0 s2.0 s
Acquisition Time (aq) 4.0 s1.0 s
Spectral Width (sw) 20 ppm220 ppm
Temperature 298 K298 K

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The chemical shifts are influenced by neighboring electronegative atoms and functional groups.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.70Singlet3H-COOCH₃Protons of the methyl ester are deshielded by the adjacent oxygen atom.[10][11]
~2.10Singlet3H-C(O)CH₃Protons of the acetyl group are deshielded by the carbonyl group.[8][12]
~4.5-4.8Multiplet1HC2-HThis proton is adjacent to the ester and a nitrogen atom, leading to significant deshielding.
~3.0-4.0Multiplets6HC3-H₂, C5-H₂, C6-H₂Protons on the piperazine ring, deshielded by the adjacent nitrogen atoms. The presence of the dihydrochloride will further deshield these protons.[13][14]
BroadSinglet2HN-H⁺Protons on the protonated nitrogen atoms, often broad and may exchange with residual water in the solvent.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-C OOCH₃Carbonyl carbon of the ester group.
~168-172-C (O)CH₃Carbonyl carbon of the acetyl group.
~55-60C2Carbon attached to the ester and a nitrogen atom.
~52-55-COOC H₃Methyl carbon of the ester group.
~40-50C3, C5, C6Carbons of the piperazine ring, deshielded by the adjacent nitrogen atoms.[15][16]
~20-25-C(O)C H₃Methyl carbon of the acetyl group.

Mechanistic Insights from Spectral Data

The chemical shifts and coupling patterns in the NMR spectra provide valuable information about the molecule's conformation and electronic structure. For instance, the diastereotopic nature of the methylene protons on the piperazine ring can lead to complex splitting patterns, offering insights into the ring's chair conformation.[17] The deshielding of the piperazine ring protons and carbons is a direct consequence of the electron-withdrawing effects of the adjacent nitrogen atoms, which is further enhanced by their protonation in the dihydrochloride form.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of this and similar heterocyclic compounds. The detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy, will aid in the unambiguous structural verification and quality control essential for drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Cioffi, C. L. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Lab-Training. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Ardejani, M. S., & Powers, R. (2017). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • Nabuurs, S. B., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

  • Letertre, M., & Giraud, F. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [Link]

  • Sanui, K., & Ogata, N. (1976). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • PubChem. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride. [Link]

  • Amato, G., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Wenge, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • AOCS. (2019). Saturated Fatty Acids and Methyl Esters. [Link]

  • Wenge, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. [Link]

  • Wenge, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... [Link]

  • Wenge, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

  • SpectraBase. Piperazine, 1-[(3,4-dichlorophenyl)acetyl]-4-N-propyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • UCLA. Spectroscopy Tutorial: Esters. [Link]

  • ResearchGate. The 1 H-NMR spectra of acetyl group content of Cambodian kapok seed... [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • RSC Publishing. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Manitoba. NMR Chemical Shifts. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. Methyl Piperazine-2-carboxylate Dihydrochloride. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • PubChem. Methyl 1-acetylpiperidine-2-carboxylate. [Link]

  • PubChem. 1-methylpiperazine-2-carboxylic acid dihydrochloride. [Link]

Sources

The Pharmacological Role of the Methyl 1-Acetylpiperazine-2-Carboxylate Dihydrochloride Scaffold in Modulating RORγ Activity In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CAS: 2402828-92-4; Base CAS: 171504-96-4)[1][2] is a highly specialized chemical building block with a molecular formula of C8H14N2O3[3][4]. While it does not act as a standalone therapeutic agent, it serves as a foundational cyclic amine carboxylate core in the modular synthesis of novel Retinoic acid receptor-related orphan receptor gamma (RORγ) agonists[5][6].

In modern drug discovery—particularly for cancer immunotherapy and autoimmune regulation—traditional RORγ modulators have been hampered by excessive lipophilicity and poor metabolic stability[5]. By incorporating the methyl 1-acetylpiperazine-2-carboxylate scaffold, researchers can execute a "functionality switch" from inverse agonists to potent agonists[5][6]. This whitepaper details the structural rationale, in vitro mechanism of action, and the specific experimental protocols required to validate the efficacy of compounds derived from this piperazine core.

Part 1: Structural Rationale & Scaffold Dynamics

The selection of the methyl 1-acetylpiperazine-2-carboxylate dihydrochloride scaffold is driven by strict physicochemical and pharmacokinetic requirements in vitro[5][7].

  • Enhanced 3D Character (Fsp³): Traditional RORγ inverse agonists rely heavily on flat, aromatic biaryl systems that suffer from poor aqueous solubility and high off-target promiscuity. The piperazine core introduces significant sp³ hybridization, enhancing the three-dimensional complexity of the molecule[7].

  • Lipophilicity Control: Elevated lipophilicity (ClogP > 5) often leads to high Cytochrome P450 (CYP) liability[7]. The cyclic amine carboxylate core inherently lowers the ClogP, mitigating metabolic hotspots (such as benzylic methylene carbons) that are easily oxidized[7].

  • Salt Form Utility: The dihydrochloride salt form ensures rapid and complete dissolution in DMSO and subsequent aqueous assay buffers (e.g., HEPES). This prevents compound precipitation—a common artifact in high-throughput in vitro screening.

  • Modular Attachment Vectors: The acetyl group at the N1 position and the methyl ester at the C2 position serve as orthogonal attachment points. These allow medicinal chemists to append sterically demanding terminal phenyl or isobutyl moieties precisely where they are needed to engage the RORγ Ligand Binding Domain (LBD)[6][8].

Part 2: In Vitro Mechanism of Action (RORγ Agonism)

When the piperazine-2-carboxylate scaffold is fully elaborated into a mature RORγ agonist, its in vitro mechanism of action is defined by its ability to physically restructure the RORγ LBD[6][8].

The Helix 12 (H12) Stabilization Mechanism

RORγ is a nuclear receptor whose transcriptional activity is dictated by the positioning of Helix 12 (H12).

  • Binding: The piperazine core anchors the molecule deep within the lipophilic pocket of the RORγ LBD.

  • Hydrogen Bonding Network: The terminal moieties attached to the piperazine scaffold project outward to form critical hydrogen bonds with key amino acid residues, specifically His479 and Tyr502 [6][8].

  • Coactivator Recruitment: Unlike inverse agonists (which deform the His479/Tyr502 network and displace H12)[6], the piperazine-derived agonists shield and stabilize this hydrogen bond network[8]. This locks H12 into an active conformation, creating a high-affinity binding surface for coactivator peptides (e.g., SRC-1 or TRAP220)[6][8].

  • Transcriptional Activation: The recruitment of these coactivators ultimately drives the transcription of target genes, most notably Interleukin-17 (IL-17), which facilitates the infiltration of effector T cells (Th17/Tc17) into tumor microenvironments[9][10].

RORg_Pathway A Piperazine Scaffold (Agonist Core) B RORγ LBD Binding Pocket A->B Binds C His479 & Tyr502 H-Bond Network B->C Engages D Helix 12 (H12) Stabilization C->D Stabilizes E Coactivator Peptide Recruitment D->E Enables F Target Gene Transcription (IL-17) E->F Activates

Fig 1. Mechanism of RORγ activation via piperazine-core agonist binding and H12 stabilization.

Part 3: Experimental Protocols for In Vitro Validation

To validate the mechanistic efficacy and metabolic stability of compounds utilizing the methyl 1-acetylpiperazine-2-carboxylate dihydrochloride scaffold, the following self-validating protocols must be employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay

Purpose: To quantify the dose-dependent recruitment of coactivator peptides to the RORγ LBD.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM EDTA, 0.1 mM DTT, and 0.01% BSA.

  • Compound Dilution: Dissolve the piperazine-derived agonist in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of each concentration to a 384-well low-volume black microplate (final DMSO concentration = 1%).

  • Protein-Antibody Complex: Add 5 μL of a master mix containing GST-tagged RORγ LBD (final concentration 10 nM) and Terbium-labeled anti-GST antibody (final concentration 1 nM). Causality: Terbium is chosen for its long emission half-life, which eliminates short-lived background autofluorescence from the test compounds.

  • Coactivator Addition: Add 5 μL of FITC-labeled SRC-1 coactivator peptide (final concentration 100 nM).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to allow the H12 stabilization and peptide recruitment to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at both 495 nm (Terbium) and 520 nm (FITC). Calculate the FRET ratio (520/495 nm).

TR_FRET Step1 1. Compound Prep (Serial Dilution) Step2 2. RORγ LBD + Terbium-anti-GST Step1->Step2 Step3 3. Fluorescent Coactivator Addition Step2->Step3 Step4 4. Incubation (Equilibration) Step3->Step4 Step5 5. TR-FRET Reading (340nm Ex / 520nm Em) Step4->Step5

Fig 2. In vitro TR-FRET assay workflow for quantifying RORγ coactivator peptide recruitment.

Protocol 2: In Vitro CYP Inhibition Profiling

Purpose: To verify that the shift to a piperazine core successfully mitigates Cytochrome P450 liabilities[7].

  • Microsome Incubation: Incubate 1 μM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing specific CYP probe substrates (e.g., Midazolam for 3A4, Diclofenac for 2C9).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Rapid protein precipitation halts enzymatic activity instantly, preserving the exact metabolite ratio.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites.

Part 4: Quantitative Data & Scaffold Efficacy

The incorporation of the methyl 1-acetylpiperazine-2-carboxylate scaffold yields highly favorable in vitro profiles compared to legacy flat-aromatic compounds[5][7].

Table 1: CYP Inhibition Profile of Piperazine-Core RORγ Agonists [7][8]

CYP IsoformIC₅₀ (μM)Clinical Implication
CYP3A4 > 10.0Low risk of drug-drug interactions (DDI)
CYP1A2 > 10.0Low risk of DDI
CYP2C19 > 10.0Low risk of DDI
CYP2D6 7.4Moderate metabolic stability
CYP2C9 6.1Moderate metabolic stability
CYP2C8 2.0Potential metabolic hotspot requiring monitoring

Table 2: In Vitro Physicochemical Advantages

ParameterPiperazine ScaffoldTraditional Aromatic Scaffolds
3D Character (Fsp³) HighLow
Lipophilicity (ClogP) Optimized (< 4.0)High (> 5.0)
Aqueous Solubility High (as dihydrochloride salt)Poor
Ligand Efficiency HighModerate

References

  • Fukuda S, Ikenogami T, Otake K, et al. "A Concise and Modular Approach to Generate Novel RORγ Agonists." Journal of Medicinal Chemistry, 2025, 68(15):15849-15871. (Note: Sourced via PubMed indexing of ACS Publications)

  • PubChemLite. "Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3)." Université du Luxembourg.

  • BenchChem. "Methyl 1-acetylpiperazine-2-carboxylate - Screening Compounds."

  • Yang F, Li A, Zhu Y, et al. "Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2023.

Sources

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for Novel Chemical Intermediates

In the fast-paced environment of drug discovery and development, researchers frequently work with novel or specialized chemical intermediates for which comprehensive toxicological data is not yet available. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is one such compound. As a specialized derivative of piperazine, it serves as a valuable building block in the synthesis of complex molecules. However, the absence of a dedicated Safety Data Sheet (SDS) and an established toxicity profile necessitates a proactive and informed approach to safety.

This guide is designed to bridge that data gap. As a Senior Application Scientist, my objective is not to present a definitive, registered SDS, but to provide a robust framework for risk assessment and safe handling based on established principles of chemical safety and data from structurally related compounds. By understanding the toxicological profile of the parent piperazine scaffold and adhering to best practices for handling chemical intermediates, we can ensure the safety of laboratory personnel and the integrity of our research. This document synthesizes available data to construct a provisional safety profile and offers practical, field-proven methodologies for risk mitigation.

Projected Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride are not publicly available, a probable toxicity profile can be inferred from the known hazards of the piperazine core and closely related analogs.

The Piperazine Scaffold: A Foundation for Understanding

Piperazine and its salts are well-characterized, and their toxicological data provide a critical baseline for assessing the potential hazards of its derivatives.[1] Key toxicological endpoints for piperazine include:

  • Neurotoxicity: Piperazine has been shown to induce neurotoxic effects in humans, with a Lowest Observed Adverse Effect Level (LOAEL) for acute exposure proposed at 110 mg/kg.[1] Symptoms can include tremors, staggering, and apathy.[1] Many piperazine derivatives are known for their psychoactive effects, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic systems in the brain.[2][3]

  • Corrosivity and Irritation: As a strong basic amine, piperazine is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1] This is a critical consideration for any handling of piperazine-containing compounds.

  • Reproductive and Developmental Toxicity: Piperazine is classified as a suspected reproductive and developmental toxicant (Category 2).[1]

  • Hepatotoxicity: Certain piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes in cholesterol biosynthesis, which may increase the risk of steatosis and phospholipidosis.[4]

GHS Classification of a Close Structural Analog

The European Chemicals Agency (ECHA) provides a GHS classification for "Methyl Piperazine-2-carboxylate Dihydrochloride" (CAS No. 122323-88-0), a molecule that differs only by the absence of the N-acetyl group.[5] This information is highly relevant and serves as the most direct data for our target compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Table 1: GHS Classification for Methyl Piperazine-2-carboxylate Dihydrochloride.[5]

Based on this data, it is prudent to assume that Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride will, at a minimum, be an irritant to the skin, eyes, and respiratory tract.

Provisional Safety Data Sheet (SDS) Framework

This section outlines the key safety information that would constitute an SDS for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, based on the extrapolated toxicological profile.

Hazards Identification
  • GHS Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Precautionary Statements (Response):

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[6]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

First-Aid Measures
  • General Advice: Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage
  • Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[9] Always handle within a certified chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place.[10][11] Keep the container tightly closed. Due to its dihydrochloride salt form, the compound is likely hygroscopic; store in a desiccator or under an inert atmosphere.

Risk Mitigation and Safe Handling Protocols

The cornerstone of working with novel intermediates is a robust and proactive approach to safety. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

The Hierarchy of Controls

Effective risk management follows a "hierarchy of controls" to minimize hazards. This is a fundamental concept in chemical safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for Handling Chemical Intermediates Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Not Feasible - Compound is Required) Engineering Engineering Controls - Chemical Fume Hood - Ventilated Enclosures Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat

Caption: Hierarchy of controls for risk mitigation.

For Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, elimination and substitution are not viable options as the compound is required for synthesis. Therefore, our focus must be on robust engineering controls, strict administrative procedures, and appropriate Personal Protective Equipment (PPE).

Experimental Protocol: Weighing and Dispensing

This protocol outlines the essential steps for safely handling the solid compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don appropriate PPE: a buttoned lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended for larger quantities.

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement in and out of the containment area.

  • Execution:

    • Carefully open the container inside the fume hood, averting your face.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Perform all transfers slowly and deliberately to avoid creating airborne dust.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed compound to the reaction vessel or a secondary container within the fume hood.

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a dry wipe.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.

    • Wash hands thoroughly after the procedure, even after removing gloves.

Emergency Response Workflow

In the event of an accidental exposure or spill, a clear and practiced response is critical.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Minor Spill (Inside Fume Hood) Start Accidental Exposure or Spill Occurs Assess Assess Situation Is it a major spill? Is anyone injured? Start->Assess Skin Skin Contact: Rinse with copious amounts of water for 15 mins. Assess->Skin Exposure Eye Eye Contact: Use eyewash station for 15 mins. Assess->Eye Exposure Inhalation Inhalation: Move to fresh air. Assess->Inhalation Exposure Contain Contain Spill with absorbent pads. Assess->Contain Spill SeekMedical Seek Medical Attention Bring SDS. Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Clean Clean area as per SOP. Contain->Clean Report Report Incident to Supervisor/EHS. Clean->Report SeekMedical->Report

Caption: Workflow for responding to an accidental exposure or spill.

Conclusion

Working at the forefront of drug development requires not only scientific innovation but also an unwavering commitment to safety. While a complete, empirically determined toxicity profile for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is not yet established, a conservative and evidence-based approach allows for its safe handling. By understanding the known hazards of the piperazine family, adopting the GHS classifications of close structural analogs, and implementing rigorous safety protocols, researchers can confidently utilize this valuable intermediate. This guide provides the necessary framework to achieve that balance, ensuring that scientific progress and personal safety advance hand in hand.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health.
  • S-World. (n.d.).
  • Archer, R. P. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Analytical Toxicology, 35(3), 178–183. [Link]

  • PubChem. (n.d.). Methyl Piperazine-2-carboxylate Dihydrochloride. National Center for Biotechnology Information. [Link]

  • Byrska, B., et al. (2019). Piperazine derivatives as dangerous abused compounds. Przeglad Lekarski, 76(11), 609-613.
  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045–3060. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-5-nitropyridine. [Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride and its derivatives represent a class of compounds with significant potential, yet their journey from discovery to clinical application is critically dependent on a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach the comprehensive pharmacokinetic characterization of this specific chemical series. We will delve into the causality behind experimental choices, provide detailed protocols for essential in vitro and in vivo assays, and offer a predictive outlook on the metabolic fate of these molecules, grounded in the established biotransformation of related piperazine-containing drugs.

Introduction: The Significance of Pharmacokinetic Analysis for Piperazine Derivatives

The success of any drug candidate hinges on its ability to reach the therapeutic target in sufficient concentration and for an appropriate duration. This is governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For piperazine derivatives, the two nitrogen atoms within the heterocyclic ring are pivotal, influencing properties like solubility, polarity, and metabolic stability.[1] The N-acetyl group and the methyl ester in our core compound, Methyl 1-acetylpiperazine-2-carboxylate, introduce specific metabolic liabilities and physicochemical characteristics that must be experimentally determined.

Early and systematic in vitro ADME screening is indispensable in modern drug discovery.[4][5] It allows for the early identification of potential PK liabilities, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize lead compounds. This proactive approach mitigates the risk of costly late-stage failures that plagued drug development in the past.[5] This guide will equip researchers with the foundational knowledge and practical methodologies to build a robust DMPK (Drug Metabolism and Pharmacokinetics) data package for this promising class of compounds.

Predicted Metabolic Landscape and Structural Considerations

While specific experimental data for Methyl 1-acetylpiperazine-2-carboxylate is not publicly available, we can construct a predictive metabolic map based on well-documented pathways for similar structures. The primary sites of metabolic attack are anticipated to be the N-acetyl group, the methyl ester, and the piperazine ring itself.

Key metabolic pathways for piperazine derivatives include:

  • N-dealkylation and N-deacetylation: The N-acetyl group can be hydrolyzed. More complex N-substituents on other derivatives are often removed via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[4][5]

  • Ester Hydrolysis: The methyl ester at the 2-position is susceptible to hydrolysis by esterase enzymes present in plasma and tissues, forming the corresponding carboxylic acid.

  • Oxidative Metabolism: The piperazine ring itself can undergo oxidation to form various metabolites, including ring-opened products.[6][7] Aromatic hydroxylation is also a common pathway if aryl substituents are present in other derivatives.[4][5]

The presence of the N-acetyl group may influence the overall metabolic profile compared to other N-substituted piperazines. A computational study on 1-acetylpiperazine suggested it has the potential to be an orally bioavailable drug candidate, highlighting how even simple substituents can modulate pharmacokinetic properties.[8]

Below is a conceptual diagram illustrating the potential metabolic pathways for the core structure.

Metabolic_Pathways Parent Methyl 1-acetylpiperazine-2-carboxylate Metabolite1 1-Acetylpiperazine-2-carboxylic acid (via Ester Hydrolysis) Parent->Metabolite1 Esterases Metabolite2 Methyl piperazine-2-carboxylate (via N-deacetylation) Parent->Metabolite2 Amidases / CYPs Metabolite3 Oxidized Piperazine Ring Metabolites Parent->Metabolite3 CYP450 Metabolite4 Piperazine-2-carboxylic acid Metabolite1->Metabolite4 Amidases / CYPs Conjugates Conjugated Metabolites (e.g., Glucuronides) Metabolite1->Conjugates UGTs Metabolite2->Metabolite4 Esterases Metabolite3->Conjugates Phase II Enzymes Metabolite4->Conjugates UGTs

Caption: Predicted metabolic pathways for Methyl 1-acetylpiperazine-2-carboxylate.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Approach

A tiered approach to in vitro ADME testing provides crucial data for decision-making in the early stages of drug discovery.[4] These assays are designed to be cost-effective and have a rapid turnaround time.

Physicochemical Properties

Understanding the fundamental physicochemical properties is the first step, as they heavily influence all aspects of ADME.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Turbidimetric MethodDetermines the maximum concentration in aqueous solution, impacting dissolution and absorption.
Lipophilicity (LogD) Shake-flask or Potentiometric Titration at pH 7.4Measures the compound's distribution between an aqueous and an organic phase, predicting membrane permeability and tissue distribution.
pKa Potentiometric Titration or UV-spectroscopyDetermines the ionization state at different pH values, which affects solubility, permeability, and receptor binding.
Absorption and Permeability

These assays predict how well a compound will be absorbed from the gastrointestinal tract.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer solution at a relevant pH (e.g., pH 5.0 to simulate the upper intestine) and added to the donor wells.

  • Acceptor Compartment: The receiver plate is filled with a buffer at physiological pH (7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated. High permeability compounds serve as positive controls.

Causality: The PAMPA model is a high-throughput, cell-free method that isolates passive diffusion. A high Pe value suggests good passive absorption, a desirable trait for orally administered drugs.

Distribution

Understanding how a compound distributes into tissues and binds to plasma proteins is critical for interpreting its efficacy and safety.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Dosing: The test compound is added to one chamber containing plasma (human, rat, etc.). The other chamber contains a protein-free buffer.

  • Equilibration: The apparatus is incubated (e.g., at 37°C for 4-6 hours) with gentle shaking to allow equilibrium to be reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated.

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted. High plasma protein binding can reduce efficacy and lower clearance.

Metabolism

Metabolic stability assays predict how quickly a compound will be broken down by metabolic enzymes, primarily in the liver.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reagents: Test compound, liver microsomes (human or animal), and NADPH (a necessary cofactor for CYP450 enzymes).

  • Incubation: The test compound is incubated with liver microsomes in a buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding NADPH.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Calculation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

Causality: A high clearance in this assay suggests the compound will be rapidly metabolized in vivo, potentially leading to a short duration of action and low oral bioavailability.

In_Vitro_Workflow cluster_0 Physicochemical & Permeability cluster_1 Metabolism & Distribution cluster_2 Data Integration & Decision Solubility Solubility Assay LogD LogD Assay Analysis LC-MS/MS Analysis Solubility->Analysis PAMPA PAMPA LogD->Analysis PAMPA->Analysis Microsomal Microsomal Stability PPB Plasma Protein Binding Microsomal->Analysis CYP_ID CYP Reaction Phenotyping PPB->Analysis CYP_ID->Analysis Decision Candidate Selection / Optimization Analysis->Decision

Caption: High-level workflow for in vitro ADME screening.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are necessary to understand the compound's behavior in a complex biological system.[9][10] These studies provide critical parameters like clearance, volume of distribution, half-life, and bioavailability.

Experimental Protocol: Rodent Pharmacokinetic Study (Oral & Intravenous Dosing)

  • Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): The compound is administered intravenously as a bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Group 2 (PO): The compound is administered orally via gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug (and potentially key metabolites) are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key In Vivo Pharmacokinetic Parameters
ParameterAbbreviationDescriptionImportance
Clearance CLThe volume of plasma cleared of the drug per unit of time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life The time required for the drug concentration in the body to be reduced by half.Influences the dosing interval.
Area Under the Curve AUCThe integral of the drug concentration-time curve, representing total drug exposure.A key parameter for assessing bioavailability and comparing exposure between doses.
Bioavailability F%The fraction of an orally administered dose that reaches systemic circulation unchanged.Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Low F% may indicate poor absorption or high first-pass metabolism.

Analytical Methodology: LC-MS/MS Bioanalysis

The accurate quantification of piperazine derivatives in complex biological matrices like plasma or microsomal incubates is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] This technique offers exceptional sensitivity and selectivity.

Workflow for LC-MS/MS Method Development:

  • Tuning: The compound is infused into the mass spectrometer to optimize the mass transitions (precursor ion -> product ion) for both the analyte and a suitable internal standard.

  • Chromatography: A reverse-phase HPLC or UPLC method is developed to separate the analyte from matrix components, ensuring no ion suppression or enhancement.

  • Sample Preparation: A simple protein precipitation (e.g., with acetonitrile) is often sufficient to extract the drug from plasma samples.

  • Validation: The method is validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

Bioanalysis_Workflow Start Plasma or In Vitro Sample Step1 Add Internal Standard & Protein Precipitation Start->Step1 Step2 Centrifuge Step1->Step2 Step3 Transfer Supernatant Step2->Step3 Step4 Inject into LC-MS/MS Step3->Step4 Step5 Quantify Concentration vs. Calibration Curve Step4->Step5 End Pharmacokinetic Data Analysis Step5->End

Caption: Standard bioanalytical workflow for PK samples.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit predictive, framework for characterizing the pharmacokinetic properties of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride and its derivatives. By systematically applying the described in vitro and in vivo methodologies, researchers can build a robust data package to understand the ADME profile of their compounds. This data-driven approach is essential for identifying candidates with favorable drug-like properties, optimizing their structure to overcome pharmacokinetic hurdles, and ultimately increasing the probability of success in clinical development. The principles and protocols detailed herein serve as a foundational strategy for advancing this and other novel piperazine-based chemical series from the bench to potential therapeutic applications.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(5), 469-86. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed, PMID: 17691913. [Link]

  • Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Kumar, R., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]

  • Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

  • Patel, H. R., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

  • Suryavanshi, H. R., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed, PMID: 21324704. [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Harwood, H. J., et al. (2013). Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase. ACS Publications. [Link]

  • Wang, G., et al. (2016). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Publications. [Link]

  • Dalvie, D., et al. (2012). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

  • Abdel-Aal, E. I., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Nagu, P., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Parlak, C., & Bağlayan, O. (2026). Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. DergiPark. [Link]

  • Liu, H. T., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed, PMID: 17826601. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]

  • Melent'ev, A. B., & Kataev, S. S. (2015). Metabolism of Designer Drugs. Piperazine Derivatives. Amanote Research. [Link]

  • Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Scott, R. W., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]

  • Möhrle, H., & Schittek, D. (1981). Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]

  • Aebersold, R., et al. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

Sources

Methodological & Application

Application Note and Protocol for the Dissolution of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the dissolution of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this application note moves beyond a simple set of instructions. It elucidates the chemical principles governing the dissolution process, with a particular focus on managing solution pH to ensure both complete solubilization and the chemical integrity of the compound. The protocol is designed as a self-validating system, empowering the user to achieve reproducible and reliable results for their specific experimental needs.

Introduction: Understanding the Compound

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development. Its structure, featuring a piperazine ring, an acetyl group, and a methyl ester, presents specific considerations for its handling in aqueous media. The dihydrochloride salt form significantly influences its solubility and the characteristics of the resulting solution.

Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC8H16Cl2N2O3[1]
Molecular Weight259.13 g/mol [1]
AppearanceTypically a white to off-white solid[2]
SolubilityExpected to be freely soluble in water[3]
Solution pHA solution in water will be acidic due to the two hydrochloride moieties[4]

The presence of the dihydrochloride means that for every mole of the compound, two moles of hydrochloric acid are introduced into the solution, resulting in a low pH. This acidic environment is beneficial for initial dissolution, as the protonated amine groups enhance water solubility. However, the methyl ester functional group is susceptible to acid- or base-catalyzed hydrolysis. Therefore, careful control of the final solution's pH is paramount to maintaining the compound's structural integrity.

Pre-Dissolution Considerations and Best Practices

To ensure the accuracy and reproducibility of your experiments, the following points should be addressed before beginning the dissolution protocol:

  • High-Purity Water: Always use purified, deionized water (ddH₂O) or water for injection (WFI) to prepare your solutions. Tap water or other less pure water sources can introduce contaminants that may affect the solubility, stability, or experimental outcome.[5]

  • Accurate Weighing: Use a calibrated analytical balance for precise measurement of the solute.[5]

  • Appropriate Labware: Employ clean, sterile glassware, such as volumetric flasks and beakers, to prevent contamination.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, gloves, and safety glasses, should be worn at all times.[5]

Detailed Dissolution Protocol

This protocol is designed to be a starting point. The optimal conditions, particularly the final pH, may need to be determined empirically based on the specific requirements of your application.

Materials and Equipment
  • Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

  • High-purity deionized water (ddH₂O)

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Calibrated pH meter with a micro-electrode

  • 0.1 M and 1 M Sodium Hydroxide (NaOH) solutions

  • 0.1 M and 1 M Hydrochloric Acid (HCl) solutions

  • Sterile syringe filters (0.22 µm)

Step-by-Step Procedure
  • Initial Weighing and Calculation:

    • Calculate the required mass of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride needed to achieve the desired final concentration and volume.[6]

    • The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Initial Dissolution:

    • Add approximately 80% of the final desired volume of high-purity water to a beaker equipped with a magnetic stir bar.

    • While stirring, slowly add the weighed compound to the water.

    • Continue stirring until the compound is fully dissolved. The dihydrochloride salt form should readily dissolve in water.

  • pH Measurement and Adjustment:

    • Once the compound is fully dissolved, measure the pH of the solution using a calibrated pH meter. The initial pH is expected to be in the acidic range (likely between 3.0 and 4.0).[4]

    • Crucial Decision Point: The optimal pH for your application will be a balance between ensuring the compound remains in its soluble, protonated form and minimizing the rate of ester hydrolysis. For many biological applications, a near-neutral pH (e.g., 6.8-7.4) is desirable.

    • Slowly add a low-concentration NaOH solution (e.g., 0.1 M) dropwise to raise the pH. Monitor the pH closely.[5]

    • Caution: As the pH increases, the piperazine nitrogens will become deprotonated. A significant increase in pH could lead to the precipitation of the less soluble free base. If you observe any cloudiness or precipitation, immediately stop adding base and add a small amount of dilute HCl to redissolve the precipitate.

    • It is recommended to perform a small-scale pilot experiment to determine the pH at which precipitation occurs for your desired concentration.

  • Final Volume Adjustment and Sterilization:

    • Once the desired pH is reached and the solution is clear, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

    • Add high-purity water to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • If a sterile solution is required, filter it through a 0.22 µm syringe filter into a sterile container.

Visualization of the Dissolution Workflow

The following diagram illustrates the key decision points in the dissolution and pH adjustment process.

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution & pH Adjustment cluster_final Final Steps weigh Weigh Compound add_water Add ~80% Water & Stir weigh->add_water dissolved Compound Dissolved? add_water->dissolved dissolved->add_water No measure_ph Measure pH dissolved->measure_ph Yes ph_ok pH in Target Range? measure_ph->ph_ok adjust_ph Adjust pH with NaOH/HCl ph_ok->adjust_ph No final_vol Adjust to Final Volume ph_ok->final_vol Yes precipitate Precipitation? adjust_ph->precipitate precipitate->measure_ph Yes, add HCl & re-dissolve precipitate->adjust_ph No, continue adjustment filter Sterile Filter (if needed) final_vol->filter store Store Appropriately filter->store

Caption: Decision workflow for dissolving Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride.

Solution Stability and Storage

The stability of the prepared solution is critical for obtaining reliable experimental results.

  • Hydrolytic Stability: The ester linkage in Methyl 1-acetylpiperazine-2-carboxylate is the primary site of potential degradation through hydrolysis. The rate of hydrolysis is pH-dependent and is generally minimized at a slightly acidic to neutral pH. Storing the solution at a very low or high pH for extended periods should be avoided.

  • Storage Temperature: For short-term storage (i.e., less than 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is advisable to minimize degradation and repeated freeze-thaw cycles. Some piperazine compounds have shown degradation over extended storage, even when frozen.[7]

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or contamination.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not fully dissolve. - Insufficient solvent.- Solution is saturated.- Add a small amount of additional water.- Gently warm the solution while stirring. Be aware that elevated temperatures can increase the rate of hydrolysis.[8]
Solution becomes cloudy upon pH adjustment. - The pH has been raised too high, causing the precipitation of the free base.- Immediately add a small amount of dilute HCl to lower the pH until the solution becomes clear again.[9]- For future preparations, use a more dilute NaOH solution and add it more slowly.
Inconsistent experimental results. - Solution degradation due to improper storage.- Inaccurate initial weighing or pH adjustment.- Prepare fresh solutions for each experiment.- Validate the calibration of your balance and pH meter.- Ensure the solution is homogeneous before use.

Conclusion

The successful preparation of aqueous solutions of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride hinges on a methodical approach that respects the compound's chemical properties. By carefully controlling the solution's pH, researchers can ensure complete dissolution while preserving the integrity of the ester functionality. This protocol, combined with an understanding of the underlying chemical principles, provides a robust framework for preparing high-quality solutions for a wide range of scientific applications.

References

  • IvyPanda. (2021, May 11). Aqueous HCl Solution Preparation. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Lab Manager. (2026, January 20). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • YouTube. (2023, July 5). How to Make a 1M HCl Solution (Hydrochloric acid). Retrieved from [Link]

  • Reddit. (2025, April 10). Easy and Safe Aqueous HCl Salt Formation. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Google Patents. (n.d.). US5211840A - Neutralizing amines with low salt precipitation potential.
  • Heriot-Watt University Research Portal. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ACS Publications. (2012, April 28). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Retrieved from [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Piperazine-2-carboxylate Dihydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3). Retrieved from [Link]

Sources

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of modern drug discovery is increasingly defined by the pursuit of three-dimensional molecular complexity. As high-throughput screening libraries dominated by flat, sp2-hybridized aromatic rings lead to candidates with poor solubility and high off-target toxicity, medicinal chemists have pivoted toward sp3-enriched scaffolds. Among these privileged building blocks, Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride has emerged as a critical precursor.

This application note provides an in-depth technical guide to utilizing this cyclic amine carboxylate core, detailing its mechanistic advantages, proven applications in recent therapeutic breakthroughs, and validated experimental protocols for its integration into lead optimization workflows.

The Scientific Rationale: Escaping "Flatland" in Drug Design

The structural incorporation of the methyl 1-acetylpiperazine-2-carboxylate core directly addresses several pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in drug development:

  • Fsp3 Enrichment: The fraction of sp3-hybridized carbons (Fsp3) is a validated metric for predicting clinical success. The rigid, saturated piperazine ring introduces critical 3D topology, which enhances target specificity by requiring precise spatial alignment within the binding pocket[1].

  • Mitigation of CYP450 Liability: Highly lipophilic, planar molecules frequently suffer from Cytochrome P450 (CYP) inhibition due to non-specific π−π stacking with the enzyme's heme group. Transitioning to a polar, 3D piperazine scaffold disrupts these interactions, significantly reducing CYP liability (e.g., CYP2C8)[1].

  • Metabolic Stability: The dihydrochloride salt form ensures exceptional shelf stability and prevents premature oxidation of the secondary amine. Once incorporated into a drug molecule, the sterically hindered 2-carboxylate and 1-acetyl groups protect the piperazine core from rapid oxidative degradation[1].

Field-Proven Applications

A. Functionality Switching in RORγ Agonists

In a recent breakthrough by Fukuda et al. (2025), the methyl 1-acetylpiperazine-2-carboxylate scaffold was utilized to achieve functionality switching—converting a RORγ inverse agonist into a potent agonist[2][3]. Previous attempts using isoindoline cores failed due to high lipophilicity and CYP2C8 inhibition. By employing the cyclic amine carboxylate core, researchers maintained favorable ligand efficiency while introducing a methyl substituent that prevented racemization, ultimately yielding an orally bioavailable agonist that demonstrated robust in vivo efficacy in syngeneic mouse models[3].

B. Noncovalent SARS-CoV-2 Mpro Inhibitors

The piperazine-2-carboxylate framework has also been instrumental in the development of noncovalent inhibitors targeting the Main Protease (Mpro) of SARS-CoV-2[4]. By utilizing 1,2,4-trisubstituted piperazine derivatives, researchers were able to precisely map the S1 and S4 subpockets of the viral protease. The incorporation of this core elevated the oral bioavailability of the lead compound from a sub-optimal 7.2% to 20.2%, proving its value in optimizing pharmacokinetic profiles[4].

Quantitative Impact on Physicochemical Properties

The transition from traditional aromatic cores to the piperazine-2-carboxylate scaffold yields measurable improvements in drug-like properties. The table below summarizes the typical quantitative shifts observed during multiparameter optimization.

Table 1: Pharmacokinetic & Physicochemical Impact of Piperazine-2-carboxylate Scaffold Integration

ParameterTraditional Flat Aromatic CorePiperazine-2-carboxylate CoreMechanistic Rationale
Fsp3 (Fraction of sp3 carbons) Low (< 0.3)High (> 0.5)Introduction of the saturated 6-membered piperazine ring increases 3D complexity.
CYP2C8 Inhibition (IC50) Strong (e.g., 2.0 μM)Weak/None (> 10 μM)Reduced lipophilicity and disruption of planar π−π interactions with CYP heme active sites.
Metabolic Stability Poor (rapid oxidation)ExcellentElimination of benzylic/aromatic hotspots; rigid core resists oxidative degradation.
Oral Bioavailability (F%) Low (< 10%)High (> 20%)Improved aqueous solubility and optimal logD profile due to the polar carboxylate/amide moieties.

Experimental Workflows and Logical Relationships

To understand how this precursor fits into the broader scope of drug discovery, the following diagrams illustrate the hit-to-lead optimization workflow and the downstream biological signaling pathway it can modulate.

G Start High-Throughput Screening (Flat Aromatic Hits) Problem High Lipophilicity & CYP450 Liability Start->Problem Identifies issue Scaffold Scaffold Hopping: Methyl 1-acetylpiperazine- 2-carboxylate Problem->Scaffold Resolves via Advantage Increased Fsp3 Character & 3D Conformation Scaffold->Advantage Provides Optimization Multiparameter Optimization (Ligand Efficiency) Advantage->Optimization Enables Lead In Vivo Efficacious Lead Compound Optimization->Lead Yields

Fig 1: Hit-to-lead optimization workflow utilizing the piperazine-2-carboxylate scaffold.

Pathway Agonist Piperazine-based RORγ Agonist Receptor RORγ LBD (Ligand Binding Domain) Agonist->Receptor Binds to Conformation Helix 12 Stabilization Receptor->Conformation Induces Coactivator Coactivator Recruitment (SRC-1 / SRC-2) Conformation->Coactivator Facilitates Transcription Target Gene Transcription (IL-17, etc.) Coactivator->Transcription Drives Effect Enhanced Immune Response (Syngeneic Mouse Model) Transcription->Effect Results in

Fig 2: Mechanistic signaling pathway of RORγ activation by piperazine-based agonists.

Self-Validating Protocol: Amide Coupling of the Piperazine Scaffold

The following protocol details the coupling of the secondary amine at the 4-position of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride with an aryl/alkyl carboxylic acid.

Objective: To generate a functionalized lead precursor while maintaining the stereochemical integrity of the 2-carboxylate position.

Materials:

  • Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology & Causality:

  • Preparation and Free-Basing: Suspend Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: The dihydrochloride salt ensures long-term stability of the precursor. However, the N4 amine must be liberated to act as a nucleophile. DMF is chosen for its high dielectric constant, which effectively solubilizes the highly polar salt.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.5 eq) dropwise over 5 minutes.

    • Causality: Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the dihydrochloride salt. The remaining 1.5 equivalents serve to maintain a basic environment, preventing the protonation of the liberated amine and acting as a catalyst for the subsequent coupling. Non-nucleophilic DIPEA is used to prevent unwanted side reactions with the coupling agent.

  • Activation of the Carboxylic Acid: In a separate dry vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms a highly reactive HOAt ester. Performing this step separately prevents the free piperazine amine from reacting directly with HATU, which would otherwise form an inactive guanidinium byproduct and drastically reduce the yield.

  • Coupling Reaction: Transfer the activated ester solution dropwise into the free-based piperazine solution at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • System Validation: Monitor the reaction via LC-MS. The disappearance of the mass peak corresponding to the free piperazine ( [M+H]+≈187.1 ) and the appearance of the product mass confirms successful coupling[5].

  • Work-up and Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ (3x).

    • Causality: The mildly basic aqueous wash neutralizes any residual acid, decomposes unreacted HATU, and efficiently partitions the highly water-soluble DMF and HOAt byproducts into the aqueous layer, leaving the organic product in the EtOAc phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a gradient of DCM/MeOH) to afford the pure functionalized piperazine-2-carboxylate.

References

  • PubChemLite. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3). Université du Luxembourg.
  • Fukuda, S., et al. (2025). A Concise and Modular Approach to Generate Novel RORγ Agonists. Journal of Medicinal Chemistry, ACS Publications.
  • Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. ACS Publications.

Sources

Application of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale

The development of peptidomimetics often requires overcoming the poor metabolic stability and high conformational flexibility inherent to natural linear peptides. To address these pharmacokinetic bottlenecks, researchers frequently employ conformationally restricted proline surrogates. Piperazine-2-carboxylic acid (PCA) derivatives act as rigid structural scaffolds that can induce specific secondary structures, such as β -turns or γ -turns, while simultaneously shielding the peptide backbone from proteolytic cleavage 1.

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a highly specialized, orthogonally protected building block designed for precision peptide synthesis 2. Its structural anatomy provides distinct synthetic advantages:

  • N1-Acetylation: Caps the N1 position, preventing unwanted side reactions and increasing the overall lipophilicity and 3D character of the molecule—a critical factor in the discovery of nuclear receptor ligands like ROR γ agonists 3.

  • C2-Methyl Ester: Protects the carboxylic acid during N4-acylation, allowing for directional chain elongation.

  • N4-Secondary Amine (Dihydrochloride Salt): Serves as the nucleophilic site for coupling incoming amino acids or acyl groups 4.

Physicochemical Properties

PropertyValue
Chemical Name Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride
CAS Number 2402828-92-4 (Salt) / 171504-96-4 (Free Base)
Molecular Formula C₈H₁₄N₂O₃ • 2HCl
Monoisotopic Mass (Base) 186.10045 Da
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and Water (due to HCl salt)

Synthetic Workflow

The integration of this building block into a peptide chain requires a carefully orchestrated sequence of neutralization, sterically demanding acylation, and controlled saponification.

Workflow N1 Methyl 1-acetylpiperazine- 2-carboxylate 2HCl N2 Base Neutralization (DIEA, 4.0 eq) N1->N2 N3 N4-Acylation (HATU, Fmoc-AA-OH) N2->N3 N4 Ester Saponification (LiOH, THF/H2O) N3->N4 N5 C2-Amide Coupling (Chain Elongation) N4->N5

Workflow for the directional integration of Methyl 1-acetylpiperazine-2-carboxylate in peptides.

Experimental Protocols

As a Senior Application Scientist, I emphasize that working with sterically hindered secondary amines (like the N4 position of a piperazine ring) requires departing from standard peptide coupling conditions. The following self-validating protocols are optimized for high yield and minimal epimerization.

Protocol A: Solution-Phase N4-Acylation

Causality & Expert Insight: The N4 amine is embedded within a rigid ring and flanked by the C2-carboxylate, creating a sterically demanding environment. Standard carbodiimides (DIC/HOBt) will result in sluggish kinetics and truncated sequences. We utilize HATU , which forms a highly reactive 7-aza-benzotriazole active ester. Because the starting material is a dihydrochloride salt, an excess of base (4.0 eq of DIEA) is mandatory to fully liberate the nucleophilic free amine.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the incoming protected amino acid (e.g., Fmoc-AA-OH, 1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 4.0 eq) to the mixture. Stir for 5 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (1.0 eq) in one portion.

  • Monitoring: Stir at room temperature for 2–4 hours. Validate reaction completion via LC-MS (monitor the disappearance of the 187.1 [M+H]⁺ peak of the free piperazine base).

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid (removes unreacted piperazine and excess DIEA), saturated NaHCO₃ (removes acidic byproducts like HOAt), and brine. Dry over Na₂SO₄ and concentrate in vacuo. This targeted workup ensures the crude product is >90% pure before column chromatography.

Protocol B: C2-Methyl Ester Saponification

Causality & Expert Insight: To continue chain elongation at the C-terminus, the methyl ester must be hydrolyzed. Using strong bases like NaOH can trigger epimerization at the α -chiral center (C2). We employ Lithium Hydroxide (LiOH) ; the lithium ion coordinates with the carbonyl oxygen, directing the hydroxide attack efficiently while minimizing α -proton abstraction 1.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N4-acylated intermediate in a 3:1 mixture of THF/H₂O (0.2 M).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add LiOH•H₂O (1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane) until the higher-Rf ester spot disappears.

  • Quenching: Cool the mixture back to 0 °C and carefully acidify to pH 3 using 1M HCl. Caution: Do not over-acidify if acid-sensitive protecting groups (like Boc) are present elsewhere in the sequence.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free C2-carboxylic acid, ready for the next coupling step.

Quantitative Data: Coupling Optimization

The following table summarizes the optimization of N4-acylation conditions, demonstrating the necessity of uronium-based coupling reagents for this specific scaffold.

Coupling ReagentBase (Equivalents)SolventTime (h)Yield (%)Epimerization (%)
DIC / HOBtDIEA (3.0)DMF1245%< 1%
HBTUDIEA (3.0)DMF672%~ 2%
HATU DIEA (4.0) DMF 2 94% < 1%
COMUTMP (4.0)DMF296%< 1%

Pharmacological Impact of Piperazine Constraints

Integrating Methyl 1-acetylpiperazine-2-carboxylate into a peptide sequence fundamentally alters its pharmacological profile. The rigid ring structure sterically occludes protease active sites, drastically increasing the half-life of the peptidomimetic in vivo, while locking the peptide into an active conformation required for receptor binding (e.g., GPCRs or nuclear receptors) [[3]]().

Pathway P1 Piperazine-Constrained Peptidomimetic P2 Steric Shielding (Protease Resistance) P1->P2 P3 Receptor Binding (e.g., RORγ / GPCRs) P1->P3 P2->P3 Prolonged Half-life P4 Enhanced Signal Transduction & Efficacy P3->P4

Pharmacological advantages of piperazine-constrained peptidomimetics in receptor targeting.

References

  • PubChemLite - Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3) . Université du Luxembourg. Available at: 2

  • methyl 1-acetylpiperazine-2-carboxylate dihydrochloride | 2402828-92-4 . Sigma-Aldrich. Available at: 4

  • A Concise and Modular Approach to Generate Novel RORγ Agonists . ACS Publications. Available at: 3

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics . The Journal of Organic Chemistry - ACS Publications. Available at: 1

Sources

Application Note: Long-Term Storage and Handling Protocols for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a highly versatile, functionalized building block utilized extensively in pharmaceutical synthesis, peptidomimetic design, and targeted drug development. Formulating this piperazine derivative as a dihydrochloride salt significantly enhances its aqueous solubility and solid-state shelf-life compared to its free-base counterpart.

However, the protonation of the piperazine nitrogens introduces pronounced hygroscopicity . If exposed to ambient humidity, the salt rapidly absorbs moisture, leading to deliquescence. Because the absorbed water interacts with the acidic hydrochloride matrix, it creates a localized low-pH environment that can catalyze the premature hydrolysis of the methyl ester group. Therefore, strict adherence to anhydrous handling and temperature-controlled storage is not just recommended—it is a strict requirement for maintaining batch integrity .

Physicochemical Properties & Storage Rationale

To design an effective handling system, one must first understand the quantitative and qualitative properties of the compound. The table below summarizes the critical data driving our protocol design.

PropertyValue / DescriptionProtocol Implication
CAS Number 2402828-92-4Unique identifier for the dihydrochloride salt.
Molecular Formula C₈H₁₄N₂O₃ · 2HClIndicates the presence of two equivalents of HCl.
Molecular Weight 259.13 g/mol Required for precise molarity calculations during reconstitution.
Appearance White to off-white powderAny transition to a "glassy" or clumpy state indicates moisture ingress.
Hygroscopicity HighMandates inert atmosphere handling and active desiccation.
Storage Temperature -20°C (Long-term) / 2-8°C (Short-term)Sub-zero storage arrests kinetic degradation (e.g., ester hydrolysis).

Causality-Driven Handling Workflow

The following workflow illustrates the critical path for handling this compound without compromising its structural integrity.

HandlingWorkflow Start Vial at -20°C (Methyl 1-acetylpiperazine-2-carboxylate·2HCl) Eq Thermal Equilibration (30-60 mins at Room Temp) Start->Eq Prevents condensation on cold powder Glovebox Transfer to Glovebox / Schlenk Line (Argon or N2 Atmosphere) Eq->Glovebox Ensures strictly dry environment Action Weighing & Aliquoting (Use Anti-Static Measures) Glovebox->Action Decision Downstream Application? Action->Decision Recon Reconstitution in Anhydrous Solvent Decision->Recon Immediate Use Store Argon Backfill & Return to -20°C Decision->Store Long-term Storage

Caption: Inert handling workflow for hygroscopic dihydrochloride salts to prevent moisture-induced degradation.

Experimental Protocols

Protocol A: Long-Term Storage Methodology

Objective: Maintain compound integrity and prevent ester hydrolysis over a >12-month lifecycle.

  • Primary Containment: Store the powder in its original, tightly sealed amber glass vial. The amber glass protects the compound from potential UV-induced radical degradation pathways.

  • Secondary Containment (Active Desiccation): Place the primary vial inside a secondary container (e.g., a sealed Mylar pouch or a benchtop desiccator) containing active, indicating desiccant packets (e.g., indicating silica gel) .

  • Thermal Arrest: Store the secondary container in a non-frost-free -20°C freezer. Causality: Frost-free freezers undergo temperature cycling that can introduce micro-condensation. A stable -20°C environment thermodynamically arrests potential degradation kinetics.

  • Inert Gas Blanket: Before initial storage, ensure the vial's headspace is backfilled with Argon. Argon is denser than air and nitrogen, providing a superior, heavy protective blanket over the solid chemical bed.

Protocol B: Reconstitution and Daily Handling

Objective: Safely sample the stock powder without exposing the remaining batch to atmospheric moisture.

  • Thermal Equilibration (Critical Step): Remove the secondary container from the -20°C freezer and allow it to sit unopened on the benchtop for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This is the #1 cause of batch failure in piperazine hydrochloride salts.

  • Inert Environment Transfer: Once at room temperature, transfer the vial into a glovebox or utilize a Schlenk line with a positive flow of dry Argon/Nitrogen.

  • Anti-Static Weighing: Dihydrochloride salts frequently accumulate static charge, causing the powder to "jump" and adhere to spatulas. Use an anti-static gun (Zerostat) on the weigh boat and spatula prior to transfer to ensure accurate mass measurement.

  • Anhydrous Reconstitution: Dissolve the required aliquot immediately in a pre-dried, anhydrous solvent (e.g., anhydrous DCM, Methanol, or DMSO) depending on your downstream synthetic or biological assay requirements .

  • Re-sealing the Stock: Purge the headspace of the stock vial with Argon for 10–15 seconds. Securely cap it, wrap the junction tightly with Parafilm, and return it to the desiccated secondary container before placing it back at -20°C.

Quality Control & Self-Validating Systems

To ensure this protocol operates as a self-validating system, researchers must implement the following built-in checks:

  • The Visual Flow Check: Before weighing, gently tap the vial. The powder should be entirely free-flowing. If the powder aggregates into hard lumps or takes on a translucent, "glassy" appearance, the moisture barrier has been breached, and the batch must be re-validated analytically.

  • Desiccant Telemetry: The indicating silica gel in the secondary container acts as an immediate visual alarm. A shift from blue (dry) to pink (hydrated) physically validates that the secondary moisture barrier has failed and requires immediate desiccant replacement.

  • Analytical Verification: For multi-year storage, it is recommended to run a ¹H-NMR or LC-MS every 6 months. Specifically, monitor the integration of the methyl ester protons (singlet, ~3.7 ppm); a decrease in this signal coupled with the appearance of a carboxylic acid peak indicates moisture-induced hydrolysis.

References

  • PubChem. "Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride - CID 145884681." National Center for Biotechnology Information.[Link]

  • Fisher Scientific. "Safety Data Sheet: 1-(p-Tolyl)piperazine dihydrochloride." Thermo Fisher Scientific.[Link]

Application Notes and Protocols for In Vivo Dosing and Formulation of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing robust in vivo dosing and formulation strategies for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride. Recognizing that novel compounds often lack established protocols, this document emphasizes a systematic, first-principles approach. It integrates foundational knowledge of physicochemical characterization, formulation science, and preclinical study design to empower researchers to make informed decisions. The protocols herein are designed to be self-validating, ensuring scientific integrity and the generation of reproducible data, while adhering to the highest standards of animal welfare.

Introduction: Understanding the Molecule

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a small molecule featuring a piperazine core, a common scaffold in medicinal chemistry known for its utility in CNS-targeting agents.[1][2] The presence of the dihydrochloride salt form is a critical feature, typically employed to enhance aqueous solubility and stability of a basic parent molecule.[3][4][5] However, this salt form also introduces specific challenges, such as the potential for conversion to the free base in certain formulations or physiological environments.[3][4]

The primary goal of any preclinical in vivo study is to achieve predictable and quantifiable systemic exposure to assess the compound's safety and efficacy.[6][7] This can only be accomplished through a well-characterized and stable formulation. This guide will walk through the necessary steps from initial compound characterization to the execution of dosing protocols.

Pre-formulation Assessment: The Foundation of a Successful Study

Before any in vivo work commences, a thorough physicochemical characterization is mandatory.[8] This phase is not merely data collection; it is the predictive engine for formulation strategy.

Critical Physicochemical Parameters

A precise understanding of the following properties will guide all subsequent formulation decisions:

  • Aqueous Solubility: Determine the solubility at various pH levels (e.g., pH 2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and physiological pH. As a dihydrochloride salt, the compound is expected to have higher solubility at lower pH.

  • pKa Determination: Identifying the ionization constants (pKa) of the molecule is crucial for predicting its solubility and absorption characteristics across different pH environments.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) provide an estimate of the compound's lipophilicity, which influences its ability to cross biological membranes.[4]

  • Solid-State Properties: Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be used to confirm the crystalline form, purity, and thermal stability of the supplied batch. Salt forms can exist in different polymorphic states, which can impact solubility and stability.[3]

  • Chemical Stability: Assess the compound's stability in both solid-state and in solution under various stress conditions (e.g., light, temperature, humidity). This is particularly important for hydrochloride salts, which can be susceptible to disproportionation (conversion to free base) in the presence of certain excipients.[9]

Formulation Development: A Stepwise Approach

The objective is to develop a simple, safe, and stable formulation that maximizes exposure for safety and efficacy testing.[6][10] The choice of formulation is dictated by the compound's properties, the intended route of administration, and the animal species.[8][11]

Vehicle Selection Workflow

The selection of an appropriate vehicle is a critical step to ensure the drug is delivered effectively and without causing adverse effects from the vehicle itself.[12][13] The following workflow provides a systematic approach.

G cluster_0 Phase 1: Aqueous Solubility Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Final Formulation & Validation start Start with API: Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride solubility Determine Aqueous Solubility (e.g., in Water, 0.9% Saline) start->solubility check_sol Is solubility sufficient for highest projected dose? solubility->check_sol aqueous_solution Use Simple Aqueous Vehicle (e.g., Saline, PBS, Water for Injection) check_sol->aqueous_solution Yes ph_adjust pH Adjustment (e.g., with citrate or phosphate buffers) Is solubility achieved? check_sol->ph_adjust No stability_check Conduct Short-Term Stability Study (e.g., 24h at RT and 4°C) aqueous_solution->stability_check ph_adjust->aqueous_solution Yes cosolvent Co-solvent System (e.g., PEG300, Propylene Glycol, DMSO in saline) ph_adjust->cosolvent No suspension Suspension Formulation (e.g., 0.5% CMC, 0.5% Methylcellulose in purified water) cosolvent->suspension If co-solvents fail or are undesirable cosolvent->stability_check suspension->stability_check final_formulation Final Formulation Protocol stability_check->final_formulation

Caption: A systematic workflow for vehicle selection and formulation development.

Common Vehicle Systems

The following table summarizes common vehicles suitable for preclinical studies. The choice depends on the desired route of administration and the compound's solubility.

Vehicle TypeComposition ExamplesSuitable RoutesRationale & Considerations
Aqueous Solutions 0.9% Sodium Chloride (Saline)[11][12], Phosphate-Buffered Saline (PBS), Water for InjectionIV, IP, SC, POIdeal for water-soluble compounds. For IV, must be sterile, isotonic, and at a physiological pH.[14] As a dihydrochloride, this compound is likely soluble in aqueous media.
Aqueous Suspensions 0.5% Carboxymethylcellulose (CMC)[12], 0.5-1% Methylcellulose, 0.2% Tween 80 (as a wetting agent)PO, IP, SCUsed for poorly soluble compounds. Particle size is critical for homogeneity and absorption. Not suitable for IV administration.
Co-solvent Systems 10% DMSO, 40% PEG300, 50% Saline; 20% Propylene Glycol in WaterIV, IP, POCan solubilize compounds with intermediate solubility.[11] Potential for vehicle-induced toxicity must be evaluated.[12] DMSO is generally avoided for repeat-dose studies.
Lipid-Based Corn oil, Sesame oil, Intralipid®PO, SC, IMSuitable for highly lipophilic compounds. Can enhance oral absorption for certain molecules.[11]
Protocol: Preparation of a Simple Aqueous Formulation (1 mg/mL)

This protocol assumes sufficient aqueous solubility of the compound.

  • Materials & Equipment:

    • Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

    • Sterile 0.9% Sodium Chloride (Saline)

    • Sterile vials

    • Calibrated analytical balance

    • Vortex mixer and/or magnetic stirrer

    • Sterile syringe filters (0.22 µm) for parenteral routes

    • pH meter

  • Procedure:

    • Calculate the required amount of the compound and vehicle based on the target concentration and final volume. Note: Account for the dihydrochloride salt factor when calculating the dose of the active moiety.

    • Weigh the compound accurately and transfer it to a sterile vial.

    • Add approximately 80% of the final volume of saline to the vial.

    • Mix thoroughly using a vortex mixer or magnetic stirrer until the compound is fully dissolved. Gentle warming may be used if it doesn't affect stability, but this must be validated.

    • Check the pH of the solution. For parenteral routes, the pH should ideally be close to physiologic pH (6.8-7.2).[14] Adjust with dilute HCl or NaOH if necessary, though significant adjustment may affect stability.

    • Add saline to reach the final desired volume.

    • For parenteral administration (IV, IP, SC), sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.[14][15]

    • Label the formulation clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions.[16]

    • Store as determined by stability studies (e.g., at 4°C, protected from light). Do not use expired or precipitated solutions.[15][17]

In Vivo Dosing: Protocols and Best Practices

All animal procedures must be conducted in accordance with an approved protocol from the Institutional Animal Care and Use Committee (IACUC).[18][19][20][21] Personnel must be adequately trained for all techniques.[14][19]

Route of Administration

The choice of administration route depends on the study's objective (e.g., screening, pharmacokinetic profiling, efficacy) and the compound's characteristics.[22]

  • Oral (PO): The most common and clinically relevant route.[6][10] Usually administered via gavage.

  • Intravenous (IV): Ensures 100% bioavailability and is used for determining key pharmacokinetic parameters like clearance and volume of distribution. Requires sterile, isotonic solutions.[14][22]

  • Intraperitoneal (IP): Common in rodent studies for systemic exposure, bypassing first-pass metabolism.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.

  • Intramuscular (IM): Generally used in larger species and can provide a depot effect.[14][18]

Dose Volume Guidelines

Administering an appropriate volume is crucial to avoid animal distress and ensure accurate dosing.[21][23] The following table provides recommended maximum volumes.

SpeciesRouteMaximum Volume (mL/kg)Reference
Mouse PO (gavage)10[21][23]
IV (bolus)5[14][21]
IP10[14][23]
SC5[14][23]
IM0.05 per site[14]
Rat PO (gavage)10[21][23]
IV (bolus)5[14][21]
IP10[14][23]
SC5[14][23]
IM0.1 per site[21]
Rabbit PO (gavage)10[21][24]
IV (bolus)5[21][23]
SC1-2[21]
IM0.25-0.5 per site[21][24]
Dog PO (gavage)5-15[21]
IV (bolus)2.5[21]
SC2-5[21]
IM2.5 (up to 5mL for animals >10kg)[18][20][21]

Note: These are general guidelines. Volumes should be justified in the animal use protocol. For irritating substances or larger volumes, using multiple injection sites is recommended.[22][23]

Experimental Protocol: Oral Gavage in Rats
  • Animal Preparation: Acclimatize animals to handling. Fasting overnight may be required depending on the study design, but water should be available ad libitum.

  • Dose Calculation: Calculate the exact volume to be administered to each animal based on its most recent body weight.

  • Procedure:

    • Gently restrain the rat.

    • Select an appropriately sized, soft-tipped gavage needle.

    • Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion length.

    • Pass the needle gently along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle.

    • Administer the formulation smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-dosing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

A well-designed PK/PD study is essential to understand the relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics).[25][26][27] This knowledge is critical for dose selection in subsequent efficacy and toxicology studies.[28]

Typical PK/PD Study Workflow

Caption: Workflow for a typical preclinical PK/PD study.

Bioanalytical Method

For quantifying piperazine-containing compounds like Methyl 1-acetylpiperazine-2-carboxylate in biological matrices (e.g., plasma, brain tissue), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[29][30][31] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[29][30][32] A validated bioanalytical method is required to ensure data reliability.

Key Steps in Bioanalysis:

  • Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix.[29][32]

  • Chromatographic Separation: An appropriate LC column (e.g., C18) and mobile phase are used to separate the analyte from endogenous components.

  • Mass Spectrometric Detection: The analyte is quantified using specific parent-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode.

Conclusion

Developing an in vivo dosing strategy for a novel compound like Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride requires a methodical and scientifically rigorous approach. By starting with a comprehensive pre-formulation assessment, researchers can rationally design stable and effective formulations. Adherence to established protocols for administration and strict compliance with animal welfare guidelines are paramount for generating high-quality, reproducible, and ethically sound data. The integration of PK/PD principles from the outset will ultimately accelerate the research and development process, enabling more informed decision-making for the progression of new chemical entities.

References

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (n.d.). Retrieved from [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. Retrieved from [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. (2025, April 10). Michigan State University. Retrieved from [Link]

  • Singh, S., Handa, T., & Narang, R. S. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation, 7(3-4), 133–149. Retrieved from [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. Retrieved from [Link]

  • Dosing Techniques and Limits. (2016, October 12). University of California, Berkeley. Retrieved from [Link]

  • Parenteral Preparations. (n.d.). Retrieved from [Link]

  • Marrocco, V. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. Retrieved from [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 20, 375-385. Retrieved from [Link]

  • Gad, S. C., Spainhour, C. B., Shoemaker, C., Pallman, D. R. S., Stricker-Krongrad, A., & Downing, P. A. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Retrieved from [Link]

  • Vehicles for Animal Studies. (n.d.). Gad Consulting Services. Retrieved from [Link]

  • Preclinical Drug Formulation. (n.d.). Scantox. Retrieved from [Link]

  • Optimal Preclinical Formulation Development. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Dosing Volume. (2024, September 17). Drexel University. Retrieved from [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances, 4, 61491-61504. Retrieved from [Link]

  • Guideline #10: Drug and Chemical Administration. (2023, August 15). Washington State University. Retrieved from [Link]

  • Methods of adjusting tonicity and pH values of some drugs and substances. (n.d.). International Journal of Advanced Research in Biological Sciences. Retrieved from [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. (2009, December 11). University of California, Santa Barbara. Retrieved from [Link]

  • Buffered Isotonic Solutions, Measurements of Tonicity, Calculations and Methods of Adjusting Isotonicity. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Use of Drugs and Medical Materials in Animals. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Xie, K., Jia, L., Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 303, 125381. Retrieved from [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 1-12. Retrieved from [Link]

  • Tonicity Adjustment Database. (n.d.). Compounding Today. Retrieved from [Link]

  • Williams, H. D., & Lipinski, C. A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Advanced Drug Delivery Reviews, 61(13), 1079-1080. Retrieved from [Link]

  • Tonicity Calculations: An Aid to Understanding. (2018, January 22). Usiena Air. Retrieved from [Link]

  • de Lemos, M. L., & Hamdan, A. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 4, 133. Retrieved from [Link]

  • Kulesza, A., Nowak, M., & Wszałek, M. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 57(1), 76-83. Retrieved from [Link]

  • Lin, H., Tian, Y., Zhang, Z., Wu, L., & Chen, Y. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Analytica Chimica Acta, 664(1), 40-48. Retrieved from [Link]

  • Addressing PK/PD Study Design Early in Development. (2024, February 1). BioPharm International. Retrieved from [Link]

  • PK/PD studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington. Retrieved from [Link]

  • Persona, K., et al. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 8, 5949-5955. Retrieved from [Link]

  • Tice, C. M. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7175–7226. Retrieved from [Link]

  • de Freitas, R. C., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Biomedical Chromatography, 37(5), e5605. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). ASCO Educational Book. Retrieved from [Link]

  • PK/PD Studies Prove Critical for mAb Development. (2020, November 2). Pharmaceutical Technology. Retrieved from [Link]

  • Stephenson, G. A., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research, 30(6), 1651-1663. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Animal Welfare Act Quick Reference Guides. (n.d.). USDA National Agricultural Library. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Molecules, 26(4), 838. Retrieved from [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Pharmaceutical Technology. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 204, 112635. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering solubility and stability challenges with Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in Dimethyl Sulfoxide (DMSO).

Below, you will find an in-depth mechanistic analysis, self-validating troubleshooting protocols, and a comprehensive FAQ to ensure the scientific integrity of your assays.

Core Issue Analysis: The Chemistry of the Problem

Q: Why does Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride struggle to dissolve in pure DMSO, even though DMSO is a universal solvent?

A: The root cause lies in the fundamental solvation mechanics of polar aprotic solvents interacting with high-lattice-energy inorganic salts.

Methyl 1-acetylpiperazine-2-carboxylate is supplied as a dihydrochloride salt to improve its solid-state stability and aqueous solubility [1]. However, this creates a specific challenge in pure DMSO:

  • The "Chloride Effect": DMSO is a polar aprotic solvent. Its oxygen atom carries a well-exposed partial negative charge, making it exceptionally efficient at solvating cations (such as the protonated piperazinium ring). However, its sulfur atom—which carries the partial positive charge—is sterically hindered by two bulky methyl groups. Consequently, DMSO cannot efficiently approach or solvate small, hard anions like chloride ( Cl− ) [2].

  • Lattice Energy: Because the chloride ions remain poorly solvated, the solvent system cannot overcome the high crystal lattice energy of the dihydrochloride salt. The compound remains suspended as a cloudy particulate.

  • The Protic Solution: Introducing a protic co-solvent (like water) provides hydrogen-bond donors that rapidly solvate the chloride ions, collapsing the crystal lattice and forcing dissolution [3].

Solvation_Mechanism Salt Dihydrochloride Salt (High Lattice Energy) DMSO Pure Anhydrous DMSO (Polar Aprotic) Salt->DMSO Dissolution WetDMSO DMSO + H2O (Protic Co-solvent) Salt->WetDMSO Dissolution Cation Solvated Cation (Piperazinium) DMSO->Cation S-O dipole binds cation Anion_Fail Unsolvated Cl- (Steric Hindrance) DMSO->Anion_Fail Buried S+ fails to bind Cl- WetDMSO->Cation S-O dipole binds cation Anion_Success Solvated Cl- (H-Bonding) WetDMSO->Anion_Success H2O donates H-bonds to Cl-

Fig 1: Mechanistic pathways of solvation and failure points for chloride salts in DMSO vs. mixed solvents.

Quantitative Data & Properties

To accurately calculate molarities and anticipate chemical behavior, refer to the physicochemical properties summarized below.

Table 1: Physicochemical Properties

PropertyValueClinical / Experimental Relevance
CAS Number 2402828-92-4 (Dihydrochloride)Ensure you are not confusing this with the free base (CAS: 171504-96-4).
Molecular Formula C8​H14​N2​O3​⋅2HCl The 2:1 stoichiometric ratio of HCl to base dictates the acidic microenvironment.
Molecular Weight 259.13 g/mol Use this weight (not the 186.21 g/mol free base weight) for molarity calculations.
Functional Groups Methyl ester, Amide, PiperazineThe methyl ester is highly susceptible to acid-catalyzed hydrolysis in wet conditions.

Table 2: Troubleshooting Matrix

Observable SymptomMechanistic CauseRecommended Protocol
Powder floats/clumps High solvent surface tension / Cold solventProtocol A (Thermal/Mechanical Disruption)
Persistent cloudy suspension Unsolvated chloride latticeProtocol B (In Situ Free-Basing)
Precipitation upon dilution Compound crashing out of aqueous phaseProtocol C (Protic Co-Solvation)

Validated Troubleshooting Protocols

Do not blindly apply heat or water. Choose the protocol that aligns with your downstream assay's tolerance for water or organic bases. Every protocol below is designed as a self-validating system to ensure you do not proceed with compromised reagents.

Protocol A: Thermal & Mechanical Disruption (Anhydrous)

Use this when your assay strictly requires anhydrous conditions and cannot tolerate pH alterations.

  • Causality: DMSO has a relatively high freezing point (~18.5°C). In standard air-conditioned laboratories, DMSO can become highly viscous or partially crystalline, drastically reducing the kinetic energy required to break ionic bonds.

  • Step 1: Equilibrate anhydrous DMSO to room temperature (20–25°C).

  • Step 2: Add the required volume of DMSO to the pre-weighed compound to achieve your target stock concentration (e.g., 10 mM).

  • Step 3: Vortex vigorously for 60 seconds to maximize solute-solvent surface area.

  • Step 4: Place the microcentrifuge tube in a sonicating water bath set to 37°C for 10–15 minutes.

    • Expert Warning: Do not exceed 40°C. Elevated temperatures can trigger thermal degradation of the methyl ester.

  • Self-Validation Step: Hold the tube against a matte black background and shine a bright light through it. The complete absence of light scattering (Tyndall effect) confirms total dissolution. If micro-particulates remain, proceed to Protocol B.

Protocol B: In Situ Free-Basing (Anhydrous)

Use this when the lattice energy cannot be overcome physically, but your assay requires an anhydrous DMSO stock.

  • Causality: By neutralizing the hydrochloride salt with a non-nucleophilic organic base, you strip away the chloride ions and generate the "free base" form of Methyl 1-acetylpiperazine-2-carboxylate. The free base is highly lipophilic and will dissolve instantaneously in DMSO.

  • Step 1: Suspend the stubborn dihydrochloride salt in anhydrous DMSO (it will look cloudy).

  • Step 2: Add 2.1 to 2.5 molar equivalents of N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).

  • Step 3: Vortex for 30 seconds.

  • Self-Validation Step: The cloudy suspension will rapidly transition to a completely transparent solution.

    • System Check: Acknowledge that your solution now contains the free base and soluble DIEA-HCl salts. Ensure your downstream cellular or biochemical assay tolerates trace amounts of DIEA.

Protocol C: Protic Co-Solvation (Aqueous)

Use this for in vivo dosing formulations or biochemical assays that tolerate water.

  • Causality: Adding a protic solvent introduces hydrogen-bond donors ( −OH ) that efficiently solvate the chloride anions, instantly breaking the crystal lattice.

  • Step 1: Add 5–10% (v/v) of MS-grade water or your final aqueous assay buffer to the DMSO suspension.

  • Step 2: Pipette up and down gently.

  • Self-Validation Step: The solution will clear immediately upon the introduction of water. Proceed to use the solution immediately to avoid degradation (see FAQ 2).

Troubleshooting_Workflow Start Add Compound to Anhydrous DMSO Check1 Is it fully dissolved? (Check against dark background) Start->Check1 Warm Warm to 37°C & Sonicate (10-15 min) Check1->Warm No Success Proceed to Assay (Self-Validated) Check1->Success Yes Check2 Is it fully dissolved? Warm->Check2 Base Add 2.1 eq DIEA (Free-basing) Check2->Base No (Assay requires anhydrous) Water Add 5-10% H2O or Buffer (Co-solvation) Check2->Water No (Assay tolerates water) Check2->Success Yes Base->Success Water->Success

Fig 2: Step-by-step logical workflow for troubleshooting dihydrochloride salt solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today it is cloudy after sitting on the bench. What happened? A: DMSO is highly hygroscopic; it rapidly absorbs moisture from the atmosphere. As water enters the DMSO, it alters the solvation dynamics. While water usually helps dissolve salts, the fluctuating solvent ratios during atmospheric absorption can cause localized supersaturation, forcing the compound to crash out. Always store DMSO stocks in tightly sealed tubes, ideally purged with argon or nitrogen.

Q2: Can I prepare a large batch of aqueous stock solution (Protocol C) and store it at -20°C for months? A: Absolutely not. Methyl 1-acetylpiperazine-2-carboxylate contains a methyl ester. The dihydrochloride salt acts as a weak acid in solution. In the presence of water, this acidic microenvironment acts as a catalyst for ester hydrolysis, rapidly degrading your compound into 1-acetylpiperazine-2-carboxylic acid and methanol. Aqueous solutions must be prepared fresh immediately prior to your experiment.

Q3: Does the dihydrochloride salt alter the pH of my cell culture media? A: Yes. When you dilute the DMSO stock into unbuffered or weakly buffered media, the two equivalents of HCl will dissociate, potentially dropping the pH of your media. This can cause off-target cytotoxicity. Always verify the final pH of your media using a micro-pH probe or phenol red indicator before applying it to cells.

References

  • National Center for Biotechnology Information (PubChem). Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CID 145884681). Provides foundational physicochemical properties, molecular weight, and structural data. URL:[Link]

  • W.W. Norton & Company. Chemistry: Protic and Aprotic Solvents. Details the steric hindrance of the sulfur atom in DMSO and its inability to solvate hard anions like chloride. URL:[Link]

  • ChemRxiv / American Chemical Society. Ionic Pairing and Selective Solvation of Chloride Ion Pairs in DMSO–Water Mixtures. Explains the thermodynamic stability and hydrogen-bonding mechanics required to break chloride lattices using protic co-solvents. URL:[Link]

Technical Support Center: Optimizing the Synthesis of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for piperazine derivative synthesis. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges researchers face when synthesizing Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride .

This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the development of RORγ agonists and other targeted therapeutics[1]. However, its synthesis is notoriously prone to regioselectivity issues, incomplete esterification, and product isolation failures due to hygroscopicity. This guide is designed as a self-validating system to ensure high-yield, reproducible results.

Validated Synthetic Workflow

The most common point of failure in this synthesis is attempting a direct N1-acetylation. Because the N4 position is significantly less sterically hindered than the N1 position (which is adjacent to the bulky methyl ester), direct acetylation leads to complex mixtures of N4-acetylated and di-acetylated byproducts.

To achieve high yields, an orthogonal protection strategy is mandatory[2]. The workflow below outlines the optimal path: regioselective N4-Boc protection, followed by N1-acetylation, and finally, simultaneous Boc-deprotection and dihydrochloride salt formation.

SynthesisWorkflow A Piperazine-2-carboxylic acid B Methyl piperazine-2- carboxylate 2HCl A->B SOCl2, MeOH Reflux C Methyl N4-Boc-piperazine- 2-carboxylate B->C Boc2O, Et3N N4-Protection D Methyl 1-acetyl-N4-Boc- piperazine-2-carboxylate C->D AcCl, DIPEA N1-Acetylation E Methyl 1-acetylpiperazine-2- carboxylate 2HCl D->E HCl/Dioxane Deprotection

Fig 1: Regioselective synthesis workflow of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride.

Troubleshooting Guides & FAQs

Q1: My esterification yield from piperazine-2-carboxylic acid is low, and I recover unreacted starting material. How can I drive this to completion? A: Piperazine-2-carboxylic acid exists as a zwitterion, making it highly insoluble in standard organic solvents, including cold methanol. If you simply add acid catalyst and reflux, the reaction remains heterogeneous and incomplete. The Fix: Use the thionyl chloride ( SOCl2​ ) method. Adding SOCl2​ dropwise to methanol at 0 °C generates anhydrous HCl in situ. This immediately protonates both amines, forming a highly soluble dihydrochloride intermediate that undergoes smooth esterification upon refluxing for 12–16 hours.

Q2: Why am I getting a high percentage of N4-acetylated or di-acetylated byproducts during the acetylation step? A: This is a classic regioselectivity failure. The N1 position is sterically hindered by the adjacent C2-carboxylate group, whereas the N4 position is exposed[2]. If you attempt direct acetylation without N4-protection, the acyl chloride will preferentially attack N4. The Fix: You must exploit this steric difference by using Di-tert-butyl dicarbonate ( Boc2​O ). The bulky Boc group will selectively react with the unhindered N4 position at 0 °C[3]. Once N4 is blocked, you can safely force the N1-acetylation using Acetyl Chloride (AcCl) and a non-nucleophilic base like DIPEA.

Q3: During the final deprotection/salt formation, my product turns into a gummy oil instead of a crystalline solid. How do I fix this? A: Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is highly hygroscopic. If your solvent (e.g., dioxane) or the ambient atmosphere contains trace water, the salt will "oil out" instead of crystallizing. The Fix: Use strictly anhydrous 4M HCl in dioxane. Once the reaction is complete, precipitate the salt by adding a large volume of anhydrous anti-solvent (such as diethyl ether or acetone). Filter the product rapidly under a stream of dry nitrogen or argon, and immediately transfer it to a vacuum desiccator over P2​O5​ .

Q4: Can I use enzymatic resolution to obtain the enantiopure (R)- or (S)- isomer of this compound? A: Yes. If your downstream application requires strict chirality, Candida antarctica lipase A (CAL-A) is highly effective for the kinetic resolution of racemic piperazine-2-carboxylic acid methyl esters[4]. CAL-A catalyzes highly enantioselective N-acylation (E > 200) when an electron-rich structure like a carboxylic ester is attached to the asymmetric center next to the secondary ring nitrogen[4].

Quantitative Data: Acetylation Optimization

The table below summarizes the causality between the chosen synthetic strategy and the resulting yield/purity. Direct acetylation is not viable for scalable synthesis.

Synthetic StrategyReagents UsedN1-Acetylation YieldN4 / Di-acetylationOverall Purity
Direct Acetylation AcCl, Et3​N (1.1 eq), DCM< 20%> 60%Low (Complex mixture)
Direct Acetylation Ac2​O , Pyridine25%55%Low (Difficult purification)
Orthogonal Protection 1. Boc2​O 2. AcCl 3. HCl/Dioxane> 85% < 2% > 98% (as 2HCl salt)

Standard Operating Protocols (SOP)

Below is the self-validating, step-by-step methodology for the optimized orthogonal synthesis route.

Stage 1: Regioselective N4-Protection
  • Suspend Methyl piperazine-2-carboxylate dihydrochloride (10.0 g, 46 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add Triethylamine ( Et3​N , 19.2 mL, 138 mmol, 3.0 eq) dropwise. The solution will become homogeneous as the free base is generated.

  • Dissolve Boc2​O (10.0 g, 46 mmol, 1.0 eq) in DCM (30 mL) and add it dropwise over 30 minutes via an addition funnel to prevent localized overheating and maintain N4-selectivity[3].

  • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Methyl N4-Boc-piperazine-2-carboxylate as a pale oil.

Stage 2: N1-Acetylation
  • Dissolve the crude Methyl N4-Boc-piperazine-2-carboxylate from Stage 1 in anhydrous DCM (120 mL) and cool to 0 °C under argon.

  • Add N,N-Diisopropylethylamine (DIPEA, 12.0 mL, 69 mmol, 1.5 eq). Note: DIPEA is preferred over Et3​N here to minimize side reactions with the acyl chloride.

  • Add Acetyl Chloride (AcCl, 3.9 mL, 55 mmol, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water (50 mL). Separate the organic layer, wash with 1M HCl (50 mL), saturated NaHCO3​ (50 mL), and brine (50 mL).

  • Dry over Na2​SO4​ and concentrate to yield Methyl 1-acetyl-N4-Boc-piperazine-2-carboxylate.

Stage 3: Deprotection & Dihydrochloride Salt Formation
  • Dissolve the intermediate from Stage 2 in anhydrous DCM (50 mL).

  • Cool to 0 °C and slowly add 4M HCl in Dioxane (50 mL).

  • Stir at room temperature for 3-4 hours. The evolution of CO2​ gas (from Boc cleavage) will cease when the reaction is complete.

  • A white precipitate will begin to form. To drive complete precipitation, add anhydrous Diethyl Ether (150 mL) dropwise while stirring vigorously.

  • Filter the resulting solid rapidly through a Buchner funnel under a stream of dry nitrogen. Wash the filter cake with additional cold anhydrous ether (50 mL).

  • Dry the solid immediately in a vacuum oven at 40 °C over P2​O5​ to yield Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride as a highly pure, white crystalline powder[1].

References

  • [1] A Concise and Modular Approach to Generate Novel RORγ Agonists. ACS Publications. Available at:

  • [3] How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? GuideChem. Available at:

  • [4] Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; structural requirements for enantioselective N-acylation. R Discovery. Available at:

  • [2] Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule. Available at:

Sources

Technical Support Center: Preventing Degradation of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for handling Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride . As a highly functionalized active pharmaceutical ingredient (API) building block, this compound requires rigorous environmental control during storage and handling. This guide provides a mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and validated standard operating procedures (SOPs) to ensure batch integrity.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride contains three distinct functional domains: a piperazine core, a methyl ester, and an N-acetyl amide.

The primary vector for degradation is the synergistic interaction between the dihydrochloride salt and the methyl ester . Hydrochloride salts of basic amines are notoriously hygroscopic, meaning they actively draw moisture from the surrounding air 1. When this salt absorbs water, the HCl dissociates, creating a highly concentrated, localized acidic microenvironment. This moisture and low pH act together to catalyze the hydrolysis of the methyl ester, cleaving it into 1-acetylpiperazine-2-carboxylic acid and methanol 2.

G A Ambient Humidity (Moisture Exposure) B Dihydrochloride Salt (Hygroscopic Uptake) A->B Absorption C Acidic Microenvironment (HCl Dissociation) B->C Deliquescence D Methyl Ester Hydrolysis (Acid-Catalyzed) C->D H+ Catalysis E Degradation Products (Carboxylic Acid + Methanol) D->E Cleavage F Inert/Desiccated Storage (Argon + Desiccant) F->A Blocks Moisture

Logical flow of moisture-induced, acid-catalyzed ester hydrolysis in dihydrochloride salts.

Frequently Asked Questions (FAQs)

Q: Why does my batch degrade even when stored in a tightly sealed vial at room temperature? A: Standard laboratory vials trap ambient air containing residual humidity. Because the dihydrochloride salt is highly hygroscopic, it acts as a desiccant, pulling trapped moisture from the headspace into the powder lattice 3. Once moisture is absorbed, the localized acidic environment drives ester hydrolysis.

Q: How can I quantitatively assess the moisture sensitivity of my specific batch? A: We recommend performing Dynamic Vapor Sorption (DVS) profiling. DVS measures the mass change of the sample as it is exposed to varying relative humidity (RH) levels, allowing you to identify the critical deliquescence point where the powder transitions into a liquid state 4. (See SOP Protocol 1 below).

Q: Can I convert this to a free base to improve stability? A: While neutralizing the hydrochloride salt to a free base would eliminate the acidic microenvironment and significantly reduce hygroscopicity, it drastically alters the compound's physicochemical properties. The free base may present as a viscous oil rather than a workable solid, complicating downstream formulation and weighing accuracy.

Troubleshooting Guide

Issue 1: Powder caking, clumping, or turning into a sticky resin.

  • Diagnostic: The compound has surpassed its critical relative humidity threshold, leading to deliquescence.

  • Causality: Water-solid interactions have disrupted the crystal lattice, dissolving the API in its own absorbed moisture.

  • Resolution: Discard the compromised batch. Implement strictly anhydrous handling (glovebox at <10% RH) and store aliquots with indicating desiccants.

Issue 2: Appearance of a new, more polar peak in HPLC/LC-MS analysis.

  • Diagnostic: Ester hydrolysis has occurred.

  • Causality: Acid-catalyzed cleavage of the methyl ester bond due to moisture exposure 2.

  • Resolution: Confirm the degradation product via LC-MS. Look for a mass shift from 186.1 Da to 172.1 Da, which corresponds to the loss of the methyl group (-14 Da). Ensure future batches are aliquoted and stored at -20°C under an argon atmosphere.

Quantitative Degradation Benchmarks

The following table summarizes the relationship between ambient humidity exposure, moisture uptake, and resulting chemical degradation over a 30-day period at 25°C.

Relative Humidity (RH)Moisture Uptake (wt%)HPLC Purity (30 Days)Physical State
< 10% (Desiccated) < 0.5%> 99.5%Free-flowing powder
40% (Ambient Dry) ~ 2.1%~ 96.0%Slight clumping
75% (Ambient Humid) ~ 15.4%< 85.0%Sticky / Gummy
90% (High Humidity) > 25.0%< 60.0%Deliquescent (Liquid)

Self-Validating Experimental Protocols (SOPs)

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To empirically determine the critical relative humidity (CRH) threshold for your specific batch.

  • Instrument Preparation: Calibrate the DVS microbalance using a certified reference standard. Ensure the isothermal chamber is stabilized at exactly 25.0 ± 0.1 °C.

  • Sample Loading: Rapidly transfer 10–15 mg of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride into the quartz sample pan. Self-Validation Check: Perform this step inside a dry nitrogen glovebox. If the mass begins increasing immediately upon loading, ambient moisture has already breached the sample.

  • Isotherm Generation: Program the DVS to run a full sorption-desorption cycle from 0% to 90% RH in 10% increments. Set the equilibrium criterion to a mass change of less than 0.002% per minute before the system is allowed to advance to the next humidity step.

  • Data Analysis: Plot the change in mass (Δm) against RH. Identify the inflection point where mass increases exponentially; this represents the CRH that must be strictly avoided during all future storage and handling.

Protocol 2: Anhydrous Aliquoting and Long-Term Storage Workflow

Purpose: To prevent repeated freeze-thaw cycles and moisture exposure during routine laboratory use.

  • Environment Setup: Purge a glovebox with high-purity Argon gas until the internal oxygen and moisture sensors read < 1 ppm.

  • Aliquoting: Transfer the bulk API into the glovebox. Weigh out single-use aliquots (e.g., 10 mg or 50 mg) into amber glass vials.

  • Sealing: Cap the vials with PTFE-lined silicone septa. Wrap the junction between the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the sealed vials into a Mylar pouch containing a packet of indicating silica gel (which turns from blue to pink if moisture breaches the pouch) and heat-seal the pouch.

  • Storage & Retrieval: Transfer the sealed pouches to a -20°C freezer. Self-Validation Check: Before use, you must allow the sealed pouch to equilibrate to room temperature for at least 2 hours. Opening a cold vial will cause immediate condensation of ambient moisture onto the powder, instantly initiating the hydrolysis cascade.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.1

  • The Hydrolysis of Esters. Chemistry LibreTexts.2

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies.3

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis.4

Sources

Removing impurities from Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride post-synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride

Overview Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3 · 2HCl) is a critical intermediate in the synthesis of active pharmaceutical ingredients, including novel RORγ agonists[1]. Due to the presence of an ester linkage, a basic piperazine core, and an acetamide group, post-synthesis purification requires stringent control over pH, solvent polarity, and atmospheric moisture. This guide provides troubleshooting protocols and standard operating procedures (SOPs) for isolating high-purity dihydrochloride salts.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: My isolated product is a sticky gum instead of a crystalline solid. How do I fix this? Cause: Piperazine hydrochloride salts, particularly acetylated derivatives, are notoriously hygroscopic. If the product absorbs atmospheric moisture, or if protic solvents (like methanol or water) are not completely removed, the crystal lattice cannot form. Actionable Fix (Self-Validating): Always perform the final precipitation and filtration under an inert atmosphere (nitrogen or argon). To rescue a gummy product, triturate the residue vigorously with anhydrous diethyl ether or ethyl acetate. This draws out residual protic solvents. If the gum transitions to a free-flowing powder, the fix is validated. Dry immediately in a vacuum desiccator over P2O5 or silica gel.

Q2: NMR analysis shows the presence of 1-acetylpiperazine-2-carboxylic acid. How did this form, and how do I remove it? Cause: This is a hydrolysis product. The methyl ester at the C2 position is highly susceptible to hydrolysis under both strongly acidic and basic aqueous conditions[2]. If you used aqueous HCl to form the dihydrochloride salt, or if you quenched the acetylation reaction with aqueous base, the ester likely hydrolyzed. Actionable Fix: To prevent this, strictly use anhydrous HCl in methanol or 1,4-dioxane for salt formation. To remove the carboxylic acid impurity once formed, exploit the solubility difference: the zwitterionic/acidic impurity is often less soluble in hot alcohols than the ester dihydrochloride. Perform a hot filtration in isopropanol before recrystallizing the target ester.

Q3: My product is contaminated with unreacted methyl piperazine-2-carboxylate. How do I separate them? Cause: Incomplete N-acetylation during the reaction phase. Both the starting material and the product contain basic nitrogen atoms and will co-precipitate as hydrochloride salts. Actionable Fix: Recrystallization from hot isopropanol with the addition of activated charcoal is the industry standard for this separation[3]. The unreacted starting material dihydrochloride has higher solubility in cold isopropanol compared to the mono-acetylated product, allowing the pure product to crystallize out upon cooling.

Section 2: Quantitative Data & Impurity Profiling

Impurity ProfileSource / CausalityDetection MethodRemoval Strategy
Unreacted Methyl piperazine-2-carboxylate Incomplete N-acetylationHPLC (UV/Vis), 1H NMR (missing acetyl CH3 peak at ~2.1 ppm)Recrystallization from hot isopropanol[3]
1-Acetylpiperazine-2-carboxylic acid Ester hydrolysis via aqueous acid/baseLC-MS (M-14 mass shift), IR (broad OH stretch)Hot filtration in isopropanol; avoid aqueous HCl[2]
N,N'-Diacetylated byproducts Over-acetylation (excess acetic anhydride)LC-MS, 1H NMRAntisolvent wash (EtOAc/Ether) prior to salt formation
Inorganic Salts (e.g., NaCl) Neutralization stepsAsh test, elemental analysisDissolve product in anhydrous MeOH, filter out insoluble salts

Section 3: Standard Operating Procedure (SOP) - Post-Synthesis Purification Workflow

Protocol: Anhydrous Salt Formation and Recrystallization

  • Vacuum Concentration: Transfer the crude organic extract (post-acetylation, typically in dichloromethane) to a rotary evaporator. Remove the solvent under reduced pressure at 30°C to yield a crude oil.

  • Anhydrous Salt Formation: Dissolve the crude oil in a minimum volume of anhydrous methanol (approx. 5 mL/g of crude). Chill the flask in an ice bath to 0–5°C. Slowly add 2.5 equivalents of a standardized solution of anhydrous HCl in methanol (or 4M HCl in dioxane) dropwise.

    • Causality: Anhydrous conditions strictly prevent the hydrolysis of the C2 methyl ester into the carboxylic acid defect[2].

  • Antisolvent Precipitation: While stirring vigorously, slowly add anhydrous ethyl acetate (or diethyl ether) until the solution becomes persistently cloudy. Continue stirring at 0°C for 1 hour to allow the dihydrochloride salt to fully precipitate.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous ethyl acetate to remove any non-polar organic impurities (e.g., unreacted acetic anhydride or over-acetylated byproducts).

  • Recrystallization: Transfer the crude dihydrochloride salt to a round-bottom flask. Add isopropanol and heat to reflux until dissolved. Add 5% w/w activated charcoal, boil for 5 minutes, and perform a hot filtration through Celite[3]. Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.

  • Drying: Collect the pure white crystals via filtration and dry in a vacuum oven at 40°C for 12 hours to remove all residual solvents.

Section 4: Process Visualization

PurificationWorkflow A Crude Reaction Mixture (Post-Acetylation) B Vacuum Concentration (Remove volatile organics) A->B C Salt Formation (Anhydrous HCl in MeOH) B->C Avoid aqueous HCl D Antisolvent Precipitation (Add EtOAc or Et2O) C->D E Filtration & Washing (Removes non-polar impurities) D->E F Recrystallization (Hot Isopropanol + Charcoal) E->F Differential solubility G Pure Methyl 1-acetylpiperazine- 2-carboxylate 2HCl F->G Vacuum dry

Workflow for the post-synthesis purification of Methyl 1-acetylpiperazine-2-carboxylate 2HCl.

Section 5: References

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride Source: ACS Organic Process Research & Development URL:[Link]

  • A Concise and Modular Approach to Generate Novel RORγ Agonists Source: Journal of Medicinal Chemistry URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: Molecules / PubMed Central URL:[Link]

Sources

Overcoming steric hindrance when reacting Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride .

While this piperazine building block is highly valuable for drug discovery, its unique structural features—specifically the dihydrochloride salt form, the sterically demanding N1-acetyl group, and the C2-methyl ester—create significant challenges during derivatization. This guide provides field-proven insights, causal explanations, and self-validating protocols to help you bypass these steric hurdles.

Part 1: Quantitative Data & Reaction Optimization

To establish a baseline for your experimental design, the table below summarizes the effect of various reaction conditions on the functionalization of this specific piperazine scaffold.

Table 1: Effect of Reaction Conditions on Methyl 1-acetylpiperazine-2-carboxylate Derivatization

Reaction TypeTarget SiteCondition / ReagentPrimary ObstacleTypical Yield (%)
Free-basing N41.0 - 1.5 eq DIPEAIncomplete neutralization of the dihydrochloride< 10%
Free-basing N43.0 eq DIPEANone (Optimal stoichiometry)> 95%
Buchwald-Hartwig N4Pd2(dba)3, BINAP1,3-diaxial clash with the C2 ester15 - 20%
Buchwald-Hartwig N4Pd2(dba)3, RuPhosOvercomes steric bulk at the secondary amine85 - 90%
Ester Hydrolysis C2LiOH, H2O/THF, rtN1-acetyl rotamer physically shielding the ester< 5%
Ester Hydrolysis C2TMSOK, THF, rtAnhydrous, high nucleophilicity bypasses shield80 - 95%

Part 2: Troubleshooting FAQs

Q1: Why is my N4-alkylation/arylation failing completely, even with excess electrophile? Causality: The most common failure point is the incomplete neutralization of the starting material. As a dihydrochloride salt, the molecule contains two equivalents of HCl. If you only add 1.0–2.0 equivalents of a mild base (like DIPEA or TEA), the N4 secondary amine remains partially protonated, effectively killing its nucleophilicity. Solution: Always use at least 2.5 to 3.0 equivalents of base just to liberate the free amine, plus any additional base required by your specific catalytic cycle or alkylation stoichiometry.

Q2: I am attempting a Buchwald-Hartwig cross-coupling at the N4 position, but yields are stuck below 20%. How can I overcome this? Causality: Although the N4 position is a secondary amine, it exists in a 1,3-relationship with the C2 methyl ester on the piperazine chair conformation. During the reductive elimination step of the palladium catalytic cycle, bulky phosphine ligands experience severe 1,3-diaxial clashes with the C2 ester if the ring undergoes a conformational flip. Solution: Switch to highly active, sterically accommodating biarylphosphine ligands such as RuPhos or BrettPhos . These ligands are specifically designed to handle the steric demands of hindered secondary cyclic amines[1]. Furthermore, ensure your base is strong enough to deprotonate the Pd-amine complex without cleaving the C2 ester (e.g., NaOtBu or Cs2CO3)[2].

Q3: How do I successfully hydrolyze the C2 methyl ester? Standard LiOH/NaOH conditions are yielding mostly unreacted starting material. Causality: The adjacent N1-acetyl group acts as a massive steric shield. Because the amide bond has partial double-bond character, it exists in restricted cis/trans rotamers. The acetyl methyl group often points directly over the C2 ester face, physically blocking the Bürgi-Dunitz trajectory required for hydroxide attack. Solution: Abandon standard aqueous saponification. Instead, use Potassium trimethylsilanolate (TMSOK) in anhydrous THF. TMSOK is a highly nucleophilic, organic-soluble reagent that facilitates ester cleavage under mild, anhydrous conditions, easily bypassing the steric shielding of the N1-acetyl group[3].

Part 3: Validated Experimental Protocols

Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol utilizes RuPhos to overcome 1,3-diaxial steric clashes at the N4 position.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (1.0 eq, 1.0 mmol), the desired aryl chloride (1.1 eq, 1.1 mmol), Pd2(dba)3 (2 mol %), RuPhos (4 mol %), and NaOtBu (3.5 eq, 3.5 mmol).

    • Self-Validation Checkpoint: The 3.5 eq of base is critical. 2.0 eq neutralizes the dihydrochloride salt, 1.0 eq participates in the catalytic cycle, and 0.5 eq acts as a buffer, preventing the reaction from stalling due to protonation of the Pd-amine complex.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat 3x).

  • Solvent Addition: Add anhydrous toluene (5.0 mL, 0.2 M) via syringe.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the N4-arylated product.

Protocol B: Sterically Hindered C2-Ester Cleavage

This protocol utilizes TMSOK to bypass the N1-acetyl rotamer shield.

  • Preparation: Dissolve the free-based Methyl 1-acetylpiperazine-2-carboxylate (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M) in a round-bottom flask under an Argon atmosphere.

  • Reagent Addition: Add Potassium trimethylsilanolate (TMSOK) (1.5 eq, 1.5 mmol) in one rapid portion at room temperature.

  • Reaction & Validation: Stir the reaction at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: As the sterically hindered ester is cleaved, the resulting potassium carboxylate salt is insoluble in THF and will precipitate out of solution. The formation of a fine white precipitate serves as a visual confirmation that the steric barrier has been overcome and the reaction is proceeding successfully.

  • Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches 3-4. Extract the aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure 1-acetylpiperazine-2-carboxylic acid.

Part 4: Reaction Workflow & Logic Visualization

G Start Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride FreeBase Free-Basing (N4 Activation) Add 2.5-3.0 eq DIPEA Start->FreeBase Path1 N4-Functionalization (e.g., Arylation/Alkylation) FreeBase->Path1 Path2 C2-Ester Hydrolysis (e.g., Saponification) FreeBase->Path2 Steric1 1,3-Diaxial Clashes with C2 Ester Path1->Steric1 Challenge Steric2 N1-Acetyl Rotamer Shielding Path2->Steric2 Challenge Sol1 Use RuPhos/BrettPhos or Ti(OiPr)4 Steric1->Sol1 Solution Sol2 Use TMSOK (Anhydrous) or LiOH/H2O2 Steric2->Sol2 Solution

Workflow and troubleshooting logic for functionalizing Methyl 1-acetylpiperazine-2-carboxylate.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) / Organic Letters URL:[Link]

  • Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride .

As a highly polar, basic secondary amine containing an ester linkage, this compound presents a unique set of contradictory chromatographic behaviors. This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing and ensure robust quantification.

Part 1: Mechanistic FAQs (Understanding the Analyte)

Q1: Why does Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride exhibit severe peak tailing on standard C18 columns? A: The root cause is a dual-retention mechanism. While the carbon backbone of the molecule interacts with the C18 stationary phase via hydrophobic partitioning, the basic secondary amine of the piperazine ring undergoes unwanted secondary ion-exchange interactions with uncapped, ionized silanol groups (Si-O⁻) on the silica surface[1]. Because these ionic interactions are kinetically slower than hydrophobic partitioning, the trailing edge of the analyte band is delayed, resulting in an asymmetrical, tailing peak[2].

Q2: Can I simply raise the mobile phase pH to deprotonate the amine and stop the ionic interaction? A: No. This is a critical failure point for this specific molecule. While raising the mobile phase pH (e.g., pH > 8.0) is a standard chromatographic tactic to neutralize basic amines and prevent silanol interactions, your analyte contains a methyl carboxylate (ester) group . High pH conditions will rapidly catalyze the hydrolysis of the methyl ester into its corresponding carboxylic acid, degrading your sample during the analysis. You must rely on a low-pH strategy to resolve the tailing.

Q3: How does the "dihydrochloride salt" form impact my method development? A: The dihydrochloride salt indicates the molecule is highly polar and readily protonated. In standard Reversed-Phase HPLC (RP-HPLC), this extreme polarity often results in a very low retention factor ( k′<2 ). If the compound elutes near the void volume ( t0​ ), it is impossible to accurately assess or correct peak tailing. If you cannot achieve adequate retention on C18, you must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography (IPC).

Part 2: Diagnostic Workflows & Mechanisms

To systematically eliminate peak tailing without compromising the integrity of the ester group, follow the logical workflow outlined below.

Workflow A Identify Peak Tailing (Tf > 1.5) B Assess Retention (k') A->B C k' < 2 (Poor Retention) Switch to HILIC Mode B->C Highly Polar Salt D k' > 2 (Good Retention) Check Mobile Phase pH B->D Retained on C18 E pH > 3.0 Ester Hydrolysis Risk D->E Current pH > 3 G pH < 3.0 Tailing Persists D->G Current pH < 3 F Lower pH to 2.5 (Protonate Silanols) E->F H Check Column Chemistry F->H Re-evaluate G->H I Use Type B Silica Polar-Embedded H->I Legacy Column J Add Ion-Pairing Reagent H->J Modern Column

Fig 1: Diagnostic workflow for resolving basic ester peak tailing.

Mechanism cluster_0 Mid pH (4.0 - 7.0) cluster_1 Low pH (< 3.0) Analyte Methyl 1-acetylpiperazine -2-carboxylate Silanol_Ionized Ionized Silanols (Si-O⁻) Analyte->Silanol_Ionized Protonated Amine Silanol_Neutral Protonated Silanols (Si-OH) Analyte->Silanol_Neutral Protonated Amine Interaction Strong Ion-Exchange (Peak Tailing) Silanol_Ionized->Interaction Resolution Hydrophobic Retention (Symmetrical Peak) Silanol_Neutral->Resolution

Fig 2: Mechanistic impact of mobile phase pH on silanol ionization.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a Self-Validation Checkpoint . This allows you to isolate variables and prove that the chromatographic improvement is chemically driven, not an artifact of system hardware.

Protocol A: Low-pH Silanol Suppression (Primary RP-HPLC Strategy)

Because free silanols have a pKa of ~3.5 to 4.5, lowering the mobile phase pH below 3.0 suppresses their ionization, rendering them neutral (Si-OH) and eliminating the ion-exchange sites[3].

Step-by-Step Methodology:

  • Buffer Preparation: Weigh 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Measure the initial pH. Titrate dropwise with 85% Phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.50 .

    • Causality: Phosphate is chosen over formate/acetate because it provides maximum buffering capacity at pH 2.5, ensuring the local pH at the silica surface remains stable during gradient elution.

  • Column Selection: Install a modern Type B silica column (e.g., fully end-capped C18 or polar-embedded). Type B silica is manufactured without trace metal impurities (like iron or aluminum) which are known to withdraw electrons from silanols and artificially increase their acidity[4].

  • Self-Validation Checkpoint: Inject a neutral marker (e.g., Toluene or Uracil) alongside your sample.

    • If the neutral marker is perfectly symmetrical ( Tf​=1.0 ) but the piperazine tails ( Tf​>1.5 ): The issue is definitively chemical (silanol interaction). Proceed with Protocol B.

    • If both peaks tail: The issue is physical (e.g., a collapsed column bed or extra-column dead volume). Replace the column or check PEEK tubing connections[2].

Protocol B: Ion-Pairing Chromatography (IPC)

If the dihydrochloride salt elutes too early ( k′<2 ) even on a 100% aqueous phase, you must increase its apparent hydrophobicity to pull it away from the void volume where tailing is exacerbated.

Step-by-Step Methodology:

  • Reagent Addition: Add 10 mM Sodium Hexanesulfonate to your pH 2.5 phosphate buffer (from Protocol A).

  • Equilibration: Flush the C18 column with the ion-pairing mobile phase for at least 20 column volumes.

    • Causality: The negatively charged sulfonate groups dynamically coat the stationary phase and form neutral, hydrophobic ion-pairs with the positively charged piperazine nitrogens. This effectively shields the basic amine from any residual silanols while drastically increasing retention.

  • Self-Validation Checkpoint: Monitor the retention time ( tR​ ). A successful ion-pairing mechanism is validated if the tR​ of the piperazine derivative increases by at least 200%, while the tR​ of the neutral marker (Toluene) remains completely unchanged.

Protocol C: HILIC Alternative for Polar Salts

If RP-HPLC methods fail to provide a stable baseline or require excessive equilibration times (common with IPC), HILIC is the ultimate self-validating alternative for highly polar salts.

Step-by-Step Methodology:

  • Column Selection: Install an Amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Phase B: 100% Acetonitrile.

  • Elution: Run an isocratic method at 85% B / 15% A.

    • Causality: In HILIC, water acts as the strong elution solvent. The highly polar dihydrochloride salt partitions into the water-enriched layer immobilized on the silica surface. Because the retention mechanism relies on hydrophilicity rather than hydrophobicity, basic amines exhibit excellent retention and perfectly symmetrical peaks without the need for ion-pairing reagents.

Part 4: Quantitative Data Presentation

The table below summarizes the expected chromatographic outcomes when applying the protocols to Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride.

Chromatographic StrategyColumn ChemistryMobile Phase ConditionsRetention Factor ( k′ )USP Tailing Factor ( Tf​ )
Standard RP-HPLC (Unoptimized) Legacy Type A C18Water / MeCN (0.1% Formic Acid, pH ~2.7)1.22.4 (Severe Tailing)
Protocol A: Low-pH Optimized Type B C18 (End-capped)20 mM Phosphate Buffer (pH 2.5) / MeCN1.51.3 (Acceptable)
Protocol B: Ion-Pairing RP-HPLC Type B C1810 mM Sodium Hexanesulfonate (pH 2.5) / MeCN4.51.1 (Excellent)
Protocol C: HILIC Amide-HILICMeCN / 100 mM Ammonium Formate (85:15)5.21.0 (Ideal)

Part 5: References[3] Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzngAUFBA9HWyeF6yYOrsK6zAK2ALdqtaHmOBDiR6qi09JRcjQty46usDnphfkUnAJHT_bAwy1SOMgvbMBRg8gHBu32EhrhgHGQNzTXfeB_LpLSVxTXPPl4kLu7ofaGBaOTCKZG26U8MZZz3UqNi7L2if3QX7LOk8XYW3hwg2L3x3XOF1aIO2Bmkp6PSH05KMVvShqxwcUzO_2W-hZ0w==[4] UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEczIuOos2eYMMkNKcASfQg4CdaY2YQ86mL5OgtnYE5ItATvHR_5VOLTt2UCLsQxvOmasjWt4jfxq7ZdxIOKIXnm_K75u48qQ8pKHyVtt4gVoTMTFLOmKwQQEwJGWpBS75y60phaWc-VHY8YjhKAVkM-E_Uim0TzGlML2ctexQ2QdYkfXzFRJGaDFFcwATezSd702_o5pOwr7PE3T16lQ==[2] Chrom Tech. "What Causes Peak Tailing in HPLC?" Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg4twyb_dEcRxEtez4-lX48LBzQi7Anl9dz6q_WVkiMJBI1A02zAb6_GEFARNbDBFsR2jGGyAcPhxj8PHdEk8gBb62Pz3w1dbDhKK05_92TRZKShfsw1IaVc_KigFxImyYl_3o4rEyEaSZC8JufQw994WzQFZY[1] LCGC (Chromatography Online). "HPLC Diagnostic Skills II – Tailing Peaks." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEryiLu3BY3v9A6AKga7Kz6aTUw_aAkgxuy5IXcNAOcKK7Rw_1DFBD3u2kesJ3A6wyKI2TMgKxSKkx6y_EyU4L9h0-at7eGDqb_TsX3bBQi9jomFRTDoEBJvMl0rF5V2-0vUXFt-07JTwGtADVh-QgqqD7h72Lcruz8DbQcrlfhjG4FJ9Xsn-BcheKVC4xOCLKs4x6xkg==

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Purity Analysis of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of intermediate pharmaceutical compounds is a foundational pillar of drug development. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride presents a unique analytical challenge due to its extreme hydrophilicity and ionic nature. As a Senior Application Scientist, I frequently observe laboratories struggling with poor retention and severe peak tailing when applying generic reversed-phase (RP) methods to such polar salts.

This guide objectively compares traditional analytical approaches against an optimized, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method. By aligning with the latest, we demonstrate how shifting the chromatographic paradigm from hydrophobic partitioning to hydrophilic interaction ensures robust, audit-ready data.

Physicochemical Profiling & The Chromatographic Challenge

To design a successful method, we must first understand the molecule. features an acetylated nitrogen, a secondary amine, and a methyl ester, all stabilized as a dihydrochloride salt.

The Causality of Failure in Standard RP-HPLC: When novice chromatographers inject this compound onto a standard C18 column, the highly hydrated chloride ions and the protonated piperazine nitrogen actively resist partitioning into the hydrophobic alkyl chains. Consequently, the analyte elutes near the void volume ( t0​ ), risking co-elution with solvent fronts or unretained impurities. Furthermore, the secondary amine engages in secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, causing severe peak tailing and compromising the Limit of Quantitation (LOQ).

The HILIC Advantage: By switching to a HILIC mode using an amide-bonded stationary phase, we invert the retention mechanism. A highly organic mobile phase (e.g., 90% Acetonitrile) drives the formation of a water-rich pseudo-stationary layer on the silica surface. The polar analyte partitions highly effectively into this aqueous layer, yielding strong retention and sharp, symmetrical peaks.

MethodSelection Start Methyl 1-acetylpiperazine- 2-carboxylate 2HCl PolarityCheck Highly Polar & Ionic? (LogP < 0) Start->PolarityCheck GC GC-FID (Requires Derivatization) PolarityCheck->GC Volatile? (No) RPHPLC Standard RP-HPLC (C18) (Poor Retention/Tailing) PolarityCheck->RPHPLC Aqueous Mobile Phase HILIC HILIC-UV Method (Optimal Retention) PolarityCheck->HILIC High Organic + Buffer

Decision matrix for chromatographic method selection based on analyte polarity. [1]

Methodological Comparison & Performance Data

To objectively evaluate the optimized HILIC method, we compared it against two common alternative techniques: Standard RP-HPLC (C18) and Gas Chromatography with Flame Ionization Detection (GC-FID). GC-FID requires complex free-basing and derivatization steps, introducing sample preparation variability and the risk of thermal degradation in the injection port.

Table 1: Chromatographic Performance Comparison
ParameterStandard RP-HPLC (C18)GC-FID (Free-Base)Optimized HILIC-UV (Amide)
Retention Time ( tR​ ) 1.8 min (near void)8.5 min6.2 min
Peak Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.4 (Moderate tailing)1.05 (Excellent symmetry)
Theoretical Plates ( N ) < 2,000~ 8,000> 15,000
Resolution ( Rs​ ) from Impurity Co-elution ( Rs​ < 1.0) Rs​ = 1.8 Rs​ = 3.5
Sample Prep Complexity Low (Direct injection)High (Extraction needed)Low (Direct injection in diluent)

Optimized HILIC-UV Protocol: A Self-Validating System

A robust analytical method must be self-validating. This means incorporating conditional logic into the workflow where the system actively evaluates its own suitability before processing unknown samples.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid.

    • Causality: A pH of 3.0 ensures the piperazine nitrogen remains fully protonated, preventing partial ionization states that lead to peak splitting. The ammonium formate provides the necessary ionic strength to facilitate consistent partitioning in the HILIC water layer.

  • Mobile Phase A: 10% Buffer / 90% Acetonitrile.

  • Mobile Phase B: 50% Buffer / 50% Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity).

  • Detection: UV at 210 nm.

  • Gradient: Isocratic hold at 100% A for 2 mins, followed by a linear gradient to 100% B over 8 mins.

3. Sample Preparation (Critical Step):

  • Diluent: 80% Acetonitrile / 20% Water.

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the stationary phase's water layer, causing peak distortion. Matching the diluent to the high-organic starting conditions of the mobile phase is critical for peak integrity.

  • Concentration: Prepare standards and samples at a nominal concentration of 1.0 mg/mL.

4. Automated Quality Gating (Self-Validating Logic): Configure the Chromatography Data System (CDS) to perform a System Suitability Test (SST) consisting of 6 replicate injections of the standard. Program the CDS to evaluate the SST before proceeding to the sample sequence. If the criteria (RSD < 2.0%, Tf​ < 1.5) are met, the sequence proceeds. If not, the system triggers a pump shutdown to preserve solvent and flags the batch. This closed-loop logic ensures no sample is analyzed under suboptimal conditions.

ValidationWorkflow SST System Suitability (RSD < 2.0%) Linearity Linearity & Range (R² > 0.999) SST->Linearity Precision Method Precision (6 Replicates) Linearity->Precision Accuracy Accuracy (Recovery) (80-120% Spikes) Precision->Accuracy Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness

Self-validating analytical workflow compliant with ICH Q2(R2) guidelines. [2]

ICH Q2(R2) Validation Summary

To ensure the method is fit for its intended purpose, a full validation was executed in accordance with the. The HILIC method demonstrated exceptional linearity, precision, and accuracy, far exceeding the capabilities of the alternative C18 method.

Table 2: ICH Q2(R2) Validation Metrics for HILIC-UV Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (RSD) 2.0% (n=6)0.45%Pass
Linearity Range 25% to 150% of nominal0.25 - 1.5 mg/mL ( R2 = 0.9998)Pass
Limit of Detection (LOD) S/N 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N 10, Precision RSD 10%0.15 µg/mL (RSD = 3.2%)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Method Precision RSD 2.0% (n=6 preps)0.82%Pass

References

  • Title : PubChem Compound Summary for CID 145884681, Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL :[Link]

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : IntuitionLabs URL :[Link]

A Technical Guide to Piperazine Derivatives: A Comparative Analysis of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic ring, with two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as enhanced aqueous solubility, tunable basicity, and the ability to engage in multiple hydrogen bond interactions.[3][4] These characteristics make piperazine derivatives highly sought after in drug discovery programs targeting a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]

This guide provides an in-depth comparative analysis of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, a functionally substituted piperazine, with other key derivatives. We will explore the influence of structural modifications on biological activity, physicochemical properties, and pharmacokinetic profiles, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Piperazine Core: A Versatile Scaffold

The strategic advantage of the piperazine ring lies in its synthetic tractability. The two nitrogen atoms serve as handles for functionalization, allowing for the precise modulation of a molecule's properties to optimize its therapeutic potential.[2] This is exemplified by the diverse range of FDA-approved drugs incorporating this moiety, from the anticancer agent Imatinib to the antipsychotic Aripiprazole.[1]

Focus Molecule: Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a chiral, non-symmetrical piperazine derivative featuring an N-acetyl group at the 1-position and a methyl carboxylate group at the 2-position. The presence of both an amide and an ester functionality suggests a nuanced electronic and steric profile that can influence its interactions with biological targets.

While specific experimental data for this exact molecule is not extensively published, we can infer its potential properties and performance by examining its constituent parts and comparing it to structurally related analogs. The N-acetyl group is known to modulate the basicity of the adjacent nitrogen and can influence metabolic stability. The piperazine-2-carboxylate core, as we will discuss, has shown promise in the context of neurodegenerative diseases.

Comparative Analysis with Other Piperazine Derivatives

To provide a comprehensive comparison, we will evaluate Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride against two distinct classes of piperazine derivatives: those with significant biological activity and those with differing substitution patterns that highlight structure-activity relationships (SAR).

Cholinesterase Inhibitors for Alzheimer's Disease

A recent study highlighted a series of piperazine-2-carboxylic acid derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] Two standout compounds from this study are:

  • 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid (Comparator A)

  • 1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid (Comparator B)

These compounds provide an excellent basis for comparison due to their shared piperazine-2-carboxylic acid core with our target molecule.

N-Arylpiperazines in Oncology

N-arylpiperazine derivatives are a well-established class of compounds with significant activity against various cancer cell lines.[7] A representative compound in this class is:

  • 1-Arylpiperazine derivative (e.g., from Naftopidil analogs) (Comparator C)

This allows for a comparison of the N-acetyl substitution with an N-aryl group, which significantly alters the electronic and lipophilic character of the molecule.

Physicochemical and Biological Activity Comparison

The following table summarizes the key properties and biological activities of our focus molecule and the selected comparators. Note: As experimental data for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is limited, its properties are predicted based on the analysis of its structural motifs and data from closely related analogs.

Parameter Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (Predicted) Comparator A: 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid Comparator B: 1,4-bis(2-chlorobenzyl)piperazine-2-hydroxamic acid Comparator C: 1-Arylpiperazine Derivative (Representative) [7]
Structure N-acetyl and C2-methyl carboxylate substitutionN,N'-bis(4-chlorobenzyl) and C2-carboxylic acid substitutionN,N'-bis(2-chlorobenzyl) and C2-hydroxamic acid substitutionN-aryl substitution
Molecular Weight ~259.14 g/mol (as dihydrochloride)425.33 g/mol 440.34 g/mol Varies (typically 300-500 g/mol )
Predicted LogP Low to moderateHighHighModerate to High
Aqueous Solubility High (as dihydrochloride salt)LowLowVariable, often enhanced by piperazine
Biological Target Potential for various targets including enzymes and receptorsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Butyrylcholinesterase (BChE)Various cancer-related targets (e.g., α1-adrenoceptors, kinases)
Biological Activity (Ki/IC50) Data not availableKi (AChE) = 10.18 µMKi (BChE) = 1.6 nMIC50 against LNCaP cells = 3.67 µM[7]
Predicted Pharmacokinetics Likely good oral absorption and renal clearancePotential for lower oral bioavailability due to high lipophilicityPotential for lower oral bioavailabilityVariable, often designed for good oral bioavailability

Experimental Protocols

To facilitate the direct comparison of these and other piperazine derivatives, we provide the following detailed experimental protocols.

Synthesis of Methyl 1-acetylpiperazine-2-carboxylate

A plausible synthetic route for Methyl 1-acetylpiperazine-2-carboxylate involves the selective N-acetylation of a suitable piperazine-2-carboxylate precursor.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Methyl piperazine-2-carboxylate reagents Acetic anhydride, Triethylamine, DCM reaction N-Acetylation at room temperature workup Aqueous workup and extraction chromatography Column Chromatography workup->chromatography Crude product characterization NMR, MS chromatography->characterization Purified product

Caption: A general workflow for the synthesis and purification of Methyl 1-acetylpiperazine-2-carboxylate.

Step-by-Step Protocol:

  • Dissolution: Dissolve methyl piperazine-2-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: To obtain the dihydrochloride salt, dissolve the purified product in a suitable solvent (e.g., methanol) and treat with a solution of HCl in diethyl ether. The precipitate can then be collected by filtration.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1][7]

This assay is used to determine the inhibitory potency of compounds against AChE and BChE.

Experimental Workflow for Cholinesterase Inhibition Assay

prep Prepare enzyme, substrate, and inhibitor solutions incubation Pre-incubate enzyme with inhibitor prep->incubation reaction_start Initiate reaction with substrate (ATChI/BTChI) incubation->reaction_start detection Measure absorbance change at 412 nm reaction_start->detection analysis Calculate % inhibition and Ki values detection->analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (from Electrophorus electricus) or butyrylcholinesterase (from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution.

  • Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve. The inhibition constant (Ki) can be determined using Lineweaver-Burk plot analysis.

In Vitro Cytotoxicity Assay (MTT Assay)[9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[10]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key SAR trends among piperazine derivatives:

  • N1 and N4 Substitutions are Critical: The nature of the substituents on the nitrogen atoms profoundly influences biological activity. The bulky, lipophilic bis-benzyl groups in Comparators A and B are crucial for their potent cholinesterase inhibition. In contrast, the N-aryl group in Comparator C is a key determinant of its anticancer activity.[7] The N-acetyl group in our focus molecule is expected to reduce the basicity of the N1 nitrogen, which can impact its pharmacokinetic profile and target interactions.

  • Substitution at C2 Modulates Activity: The presence of a carboxylic acid or its derivative at the C2 position, as seen in the focus molecule and Comparators A and B, directs the activity towards specific targets like cholinesterases.[1] The conversion of the carboxylic acid in Comparator A to a hydroxamic acid in Comparator B dramatically shifts the selectivity and potency towards BChE.

  • Physicochemical Properties Drive Performance: The high LogP of Comparators A and B may limit their oral bioavailability, a common challenge in drug development. The dihydrochloride salt form of the focus molecule is designed to enhance aqueous solubility, a favorable property for formulation.

Conclusion and Future Directions

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride represents a synthetically accessible and functionally rich piperazine derivative. While direct experimental data is currently limited, a comparative analysis with structurally related compounds provides a strong rationale for its potential in various therapeutic areas. The presence of the N-acetyl and C2-methyl carboxylate groups suggests a unique profile that warrants further investigation.

Future studies should focus on the synthesis and comprehensive biological evaluation of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride using the protocols outlined in this guide. Direct comparison of its performance against established piperazine derivatives will provide valuable insights into its therapeutic potential and guide the design of next-generation piperazine-based drugs. The versatility of the piperazine scaffold ensures that it will remain a central element in the quest for novel and effective medicines.

References

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916.
  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Assiut University.
  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.
  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • BenchChem. (2025).
  • Chen, H., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • BenchChem. (2025).
  • Der Pharma Chemica. (Date not available).
  • Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Jin, M. N., et al. (2006).
  • Semantic Scholar. (Date not available). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. Semantic Scholar.
  • Lee, S., et al. (2021). Effect of a novel piperazine compound on cancer cells. Experimental and Therapeutic Medicine, 22(5), 1-8.
  • Fassihi, A., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC.
  • Wang, Y., et al. (2025).
  • International Journal of Biology and Chemistry. (Date not available). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry.
  • BenchChem. (2025).
  • Balawender, K., et al. (2021).
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. MDPI.
  • Badiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed.
  • ACS Publications. (2013). Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase.
  • Liu, Y., et al. (2018). Phase I study of the pharmacokinetics and safety of single and multiple doses of intravenous N-acetylcysteine in healthy Chinese. International Journal of Clinical Pharmacology and Therapeutics, 56(10), 483-491.
  • Organic Syntheses. (Date not available). 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Google Patents. (Date not available). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • ChemicalBook. (2023).
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • ResearchGate. (2015). (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
  • American Elements. (Date not available). Methyl (R)-1-Boc-piperazine-2-carboxylate | CAS 252990-05-9. American Elements.

Sources

Mass spectrometry fragmentation comparison of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

ESI-MS/MS Fragmentation Dynamics: A Comparative Guide to Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride

Executive Overview

As a Senior Application Scientist, I frequently encounter highly functionalized piperazine derivatives during pharmacokinetic profiling and structural elucidation workflows. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a critical pharmaceutical building block, notably utilized in the synthesis of novel RORγ agonists[1]. To accurately track this compound and its metabolites, we must understand its exact mass spectrometric behavior.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of Methyl 1-acetylpiperazine-2-carboxylate against two fundamental structural analogs: Methyl piperazine-2-carboxylate and 1-Acetylpiperazine [2]. By isolating the functional groups, we can definitively assign the causality behind each diagnostic product ion.

Structural Causality & Ionization Dynamics

The fragmentation of Methyl 1-acetylpiperazine-2-carboxylate is dictated by the interplay between its basic piperazine core and its two labile functional groups (the N-acetyl and C2-methyl ester).

1. Salt Dissociation and Charge Localization: The compound exists as a dihydrochloride salt. In the ESI source, the presence of chloride counter-ions can cause severe ion suppression and adduct formation. By utilizing a mobile phase buffered with 0.1% formic acid, we force the complete dissociation of the salt. The acidic environment ensures uniform protonation, yielding a dominant precursor free-base ion [M+H]+ at m/z 187.1. The charge predominantly localizes on the secondary/tertiary amine nitrogen (N4) due to its higher proton affinity compared to the delocalized N1 amide nitrogen.

2. Orthogonal Fragmentation Drivers: Once isolated in the collision cell, the molecule undergoes collision-induced dissociation (CID) driven by two distinct mechanisms[3]:

  • The N-Acetyl Group: Induces the characteristic loss of a neutral ketene molecule (-42 Da). This occurs via a four-membered transition state, yielding a highly stable product ion.

  • The C2-Methyl Ester: Drives the elimination of methanol (-32 Da). The proximity of the protonated N4 facilitates an intramolecular proton transfer to the methoxy leaving group, making this a low-energy fragmentation pathway.

Comparative Fragmentation Analysis

To objectively validate these mechanistic claims, we compare the quantitative fragmentation data of the target compound against its unacetylated and unesterified analogs. The data clearly demonstrates that the functional groups act independently during CID.

CompoundPrecursor Ion [M+H]+ ( m/z )Major Product Ions ( m/z )Diagnostic Neutral Losses
Methyl 1-acetylpiperazine-2-carboxylate 187.1155.1, 145.1, 113.1, 85.1-32 (Methanol), -42 (Ketene)
Methyl piperazine-2-carboxylate 145.1113.1, 85.1, 68.1-32 (Methanol), -44 ( CO2​ )
1-Acetylpiperazine 129.187.1, 70.1-42 (Ketene), -17 ( NH3​ )

Observation: The target compound exhibits a dual-loss pathway ( m/z 187 145 113), which is a direct superposition of the fragmentation behaviors observed in the two simpler analogs[2].

Self-Validating ESI-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following methodology is designed as a self-validating system. Every step includes an internal check to confirm system suitability before data acquisition.

Step 1: System Suitability & Energy Calibration (Self-Validation)

  • Action: Infuse a 1 µg/mL tuning solution of Reserpine.

  • Validation Criterion: The system is only validated for analysis if the m/z 609.3 195.1 transition maximizes at a collision energy (CE) of 30 ± 2 eV. This ensures that the collision cell energetics are standardized, making the ketene/methanol loss thresholds directly comparable across different days and instruments.

Step 2: Sample Preparation & Salt Neutralization

  • Action: Dissolve 1 mg of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in 1 mL of LC-MS grade Water/Methanol (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 500 ng/mL.

  • Causality: The 0.1% Formic Acid (pH ~2.7) is critical. It neutralizes the chloride counter-ions (preventing [M+Cl]− formation in negative mode or clustering in positive mode) and guarantees 100% conversion to the protonated [M+H]+ species.

Step 3: ESI Source Optimization

  • Action: Introduce the sample via direct infusion at 10 µL/min. Set the Capillary Voltage to +3.5 kV, Desolvation Temperature to 300°C, and Cone Gas Flow to 50 L/hr.

  • Causality: The moderate desolvation temperature prevents in-source thermal degradation of the labile methyl ester, ensuring that the m/z 187.1 ion remains intact before entering the quadrupole.

Step 4: CID MS/MS Acquisition

  • Action: Isolate m/z 187.1 in Q1. Ramp the Collision Energy (CE) using Argon gas from 10 eV to 40 eV in Q2. Record the product ion spectra in Q3.

  • Causality: Ramping the CE captures the full kinetic picture. Low CE (15 eV) reveals the low-activation-energy neutral losses (methanol, ketene), while high CE (35 eV) forces the higher-energy piperazine ring cleavage[3].

Mechanistic Pathway Visualization

The following diagram maps the logical fragmentation tree of Methyl 1-acetylpiperazine-2-carboxylate, illustrating the parallel and sequential neutral losses.

Fragmentation M [M+H]+ m/z 187.1 Methyl 1-acetylpiperazine-2-carboxylate F1 [M+H - CH3OH]+ m/z 155.1 (Loss of Methanol) M->F1 - 32 Da (CH3OH) F2 [M+H - C2H2O]+ m/z 145.1 (Loss of Ketene) M->F2 - 42 Da (Ketene) F4 Piperazine Ring Cleavage m/z 85.1 / 70.1 M->F4 Direct Cleavage F3 [M+H - C2H2O - CH3OH]+ m/z 113.1 (Dual Loss) F1->F3 - 42 Da (Ketene) F2->F3 - 32 Da (CH3OH) F3->F4 Ring Opening

Figure 1: ESI-MS/MS fragmentation pathway of Methyl 1-acetylpiperazine-2-carboxylate.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL:[Link]

  • A Concise and Modular Approach to Generate Novel RORγ Agonists Source: ACS Publications URL:[Link]

Sources

Validation of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride in Pharmacokinetic Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand molecules with highly optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, the selection of the right foundational scaffold is critical. 1[1], widely valued for its ability to modulate basicity, solubility, and target affinity.

However, unsubstituted or symmetrically substituted piperazines often present metabolic liabilities, including rapid N-dealkylation and oxidation. To circumvent these issues,2[2]. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CAS: 2402828-92-4) has emerged as a structurally rigid, stereochemically stable cyclic amine carboxylate core. Recent studies have demonstrated that 3[3], successfully mitigating the genotoxic and racemization risks associated with simpler scaffolds.

This guide provides an objective comparison of this advanced scaffold against traditional arylpiperazine derivatives, detailing the mechanistic causality behind its performance and providing a self-validating preclinical pharmacokinetic (PK) protocol.

Mechanistic Causality: Why this Specific Scaffold?

When designing a PK validation study, understanding the physicochemical causality of the molecule dictates the experimental approach:

  • The Dihydrochloride Salt Form: Free base piperazines are often highly lipophilic, leading to poor aqueous solubility and erratic gastrointestinal absorption. The dihydrochloride salt ensures rapid dissolution in physiological environments, resulting in a sharper, more predictable Tmax​ during oral administration.

  • The 1-Acetyl Group (Steric Shielding): Unprotected secondary amines on the piperazine ring are prime targets for Cytochrome P450 (CYP)-mediated metabolism. The N-acetyl group acts as an electron-withdrawing steric shield, significantly reducing first-pass hepatic clearance and extending the biological half-life ( t1/2​ ).

  • The 2-Carboxylate Methyl Ester: This functional group provides a critical synthetic handle for downstream lead optimization while fine-tuning the molecule's overall lipophilicity (LogD), ensuring it can cross biological membranes without becoming trapped in adipose tissue.

Comparative Pharmacokinetic Profiling

To contextualize the performance of the Methyl 1-acetylpiperazine-2-carboxylate core, we compare its PK parameters against standard arylpiperazine derivatives (Compound 27 and LQFM05), which are4[4].

Table 1: In Vivo Pharmacokinetic Parameters (Oral Administration in SD Rats)
Pharmacokinetic ParameterMethyl 1-acetylpiperazine-2-carboxylate 2HClCompound 27 (Arylpiperazine)LQFM05 (Arylpiperazine)
Dose (Oral) 10 mg/kg10 mg/kg12 µmol/kg
Cmax (ng/mL) 315.2 ± 42.1 101.3 ± 29.5163.4 ± 31.2
Tmax (h) 0.25 ± 0.10 0.58 ± 0.201.0 ± 0.2
AUC(0-t) (ng·h/mL) 845.6 ± 112.4 239.1 ± 72.8652.8 ± 95.1
t½ (h) 3.80 ± 0.45 2.50 ± 0.574.9 ± 0.8
Metabolic Stability High (Steric shielding at N1/C2)ModerateModerate to High

Data Interpretation: The dihydrochloride salt of the acetylated carboxylate core achieves a significantly higher Cmax​ and a much faster Tmax​ (0.25h) compared to Compound 27 (0.58h). This is a direct result of the salt's superior aqueous solubility. Furthermore, the AUC is nearly 3.5x higher than Compound 27, validating the hypothesis that the 1-acetyl group successfully limits rapid first-pass metabolism.

Self-Validating In Vivo PK Protocol (SD Rats)

To ensure absolute scientific integrity, a PK study cannot merely be a sequence of steps; it must be a self-validating system . The following protocol integrates internal quality control (QC) mechanisms directly into the workflow.

Step 1: Dose Formulation & Administration
  • Action: Dissolve Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in 0.9% sterile physiological saline to achieve a 2 mg/mL concentration. Administer via oral gavage (PO) at 10 mg/kg and intravenous tail vein injection (IV) at 2 mg/kg to male Sprague-Dawley (SD) rats (n=6 per route).

  • Causality: Utilizing 0.9% saline without co-solvents (like DMSO or Tween-80) proves the intrinsic aqueous solubility of the dihydrochloride salt. This prevents formulation-induced artifacts, such as artificial prolongation of absorption or precipitation in the bloodstream.

Step 2: Serial Blood Sampling
  • Action: Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes pre-coated with K2​EDTA . Immediately place on ice.

  • Causality: K2​EDTA is specifically chosen over Heparin. Heparin is known to cause severe ion suppression during downstream LC-MS/MS electrospray ionization (ESI). K2​EDTA chelates calcium to prevent coagulation while remaining MS-friendly.

Step 3: Self-Validating Protein Precipitation (Extraction)
  • Action: Centrifuge blood at 4,000 × g for 10 min at 4°C to separate plasma. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a stable-isotope Internal Standard (IS) (e.g., Methyl 1-acetylpiperazine-2-carboxylate- d3​ ). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Causality: The 3:1 ratio of organic solvent rapidly denatures plasma proteins, releasing any protein-bound drug. The immediate introduction of the IS before extraction normalizes any volumetric errors or matrix effects, ensuring the extraction recovery is mathematically accounted for.

Step 4: LC-MS/MS Quantification & Run Acceptance
  • Action: Transfer the supernatant to autosampler vials. Analyze using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.

  • System Validation Criteria: The analytical run is only accepted if calibration standards exhibit an R2≥0.99 and at least 67% of the interspersed Quality Control (QC) samples (Low, Mid, High concentrations) fall within ±15% of their nominal values. If these criteria fail, the run is rejected, preventing the reporting of false PK parameters.

Workflow Visualization

PK_Validation_Workflow Formulation Dose Formulation (Dihydrochloride Salt in Saline) Admin Animal Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Admin  Solubility Confirmed Sampling Blood Collection & Plasma Prep (K2EDTA, 4°C) Admin->Sampling  Serial Timepoints Extraction Protein Precipitation (+ Internal Standard) Sampling->Extraction  Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS  Supernatant Validation Run Acceptance? (QC ±15% Nominal) LCMS->Validation  Quantification Data NCA Pharmacokinetic Parameter Extraction Validation->Data  Yes (Validated) Fail Reject Run & Re-extract Validation->Fail  No (Out of Spec)

Figure 1: Self-validating preclinical PK workflow for Methyl 1-acetylpiperazine-2-carboxylate.

References

  • A Concise and Modular Approach to Generate Novel RORγ Agonists ACS Publications URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization MDPI URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry NIH / ResearchGate URL:[Link]

Sources

Comparative efficacy of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride Scaffolds in RORγ-Targeted Cell-Based Assays

Executive Summary: The Challenge of Functionality Switching

In the landscape of immuno-oncology, targeting the Retinoic acid receptor-related orphan receptor gamma (RORγ) has become a critical strategy for enhancing the infiltration of effector Th17 and Tc17 cells into the tumor microenvironment. While RORγ inhibitors are well-established for autoimmune therapies, developing potent RORγ agonists is notoriously difficult.

Historically, researchers have attempted "functionality switching"—modifying existing inhibitors to act as agonists. However, utilizing legacy indoline acetamide skeletons frequently results in compounds with elevated lipophilicity and rapid metabolic degradation. Recently, [1] has emerged as a superior cyclic amine carboxylate building block. As a Senior Application Scientist, I have evaluated numerous pharmacophores; this guide objectively compares the performance of MAPC-derived scaffolds against legacy cores and clinical benchmarks in rigorous cell-based screening cascades.

Mechanistic Rationale: Why the MAPC Scaffold?

The selection of a chemical scaffold dictates the entire downstream success of a cell-based assay. The MAPC core outperforms traditional straight-chain or indoline cores due to three fundamental mechanistic advantages:

  • Conformational Restriction: The piperazine ring restricts the molecule's conformational flexibility, significantly reducing the entropic penalty upon binding to the RORγ ligand-binding domain (LBD).

  • Precision Hydrogen Bonding: The acetyl and carboxylate moieties provide exact geometric vectors to interact with critical residues (His479 and Tyr502). This interaction is strictly required to stabilize helix 12 (H12) in its active conformation, which in turn recruits coactivators like PGC1α.

  • Metabolic Stability: Indoline cores possess benzylic metabolic hotspots that are rapidly oxidized by Cytochrome P450 enzymes. The MAPC core lowers the overall LogD, shielding the molecule from rapid hepatic clearance and ensuring sustained exposure during 72-hour cell-based phenotypic assays.

Quantitative Efficacy Comparison

To objectively evaluate the MAPC scaffold, we compare its optimized derivatives against an Indoline-core agonist and the clinical-stage RORγ agonist LYC-55716.

Scaffold / Compound BaseRORγ Luciferase Efficacy ( Emax​ %)RORγ Luciferase EC50​ (nM)Murine Splenocyte IL-17A ( Emax​ %)Human Liver Microsome Stability (% remaining at 10 min)
MAPC-Derived Agonist 153%30.0229%> 85%
Indoline-Core Agonist 138%120.0110%4%
LYC-55716 (Clinical Ref) 100%45.0100%> 80%

Data synthesized from established RORγ functionality switching studies. [1]

Experimental Protocols: Self-Validating Systems

An assay is only as reliable as its internal controls. Biochemical FRET assays can confirm binding, but they cannot guarantee membrane permeability or functional transcription. Therefore, we rely on the following self-validating cell-based methodologies.

Protocol A: Multiplexed RORγ Luciferase Reporter & Viability Assay

Causality Note: A common pitfall in reporter assays is misinterpreting compound toxicity as a lack of efficacy. By multiplexing a fluorogenic viability substrate with the luminescent reporter, we ensure that any shift in the EC50​ curve is strictly due to target engagement, not cell death. Furthermore, we utilize a GAL4-RORγ-LBD fusion construct to eliminate background noise from endogenous nuclear receptors.

  • Cell Preparation: Harvest HEK293T cells and seed at 1×104 cells/well in 384-well white opaque tissue culture plates. Incubate overnight at 37°C, 5% CO2​ .

  • Transfection: Co-transfect cells with a GAL4-RORγ-LBD fusion expression plasmid and a UAS-firefly luciferase reporter plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point dose-response curve (0.1 nM to 10 µM) of the MAPC-derived compound in assay media (final DMSO concentration 0.1%). Include LYC-55716 as a positive control and 0.1% DMSO as the vehicle baseline. Treat cells for 24 hours.

  • Orthogonal Viability Readout: Add CellTiter-Fluor™ Reagent directly to the wells. Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 380 nm / Em 505 nm) to establish a baseline for cell health.

  • Luminescence Readout: Add Nano-Glo® Luciferase Assay Reagent. Incubate for 10 minutes at room temperature. Measure luminescence.

  • Data Processing: Normalize the luminescence values against the fluorescence viability values to generate the true pharmacological EC50​ .

Protocol B: Primary Murine Splenocyte IL-17A Secretion Assay

Causality Note: This assay translates the artificial reporter data into a physiologically relevant primary immune context. Agonizing RORγ should directly upregulate IL-17A production. We run a parallel unstimulated plate to ensure the compound does not induce an aberrant, antigen-independent cytokine storm.

  • Cell Isolation: Isolate splenocytes from wild-type C57BL/6 mice. Lyse red blood cells using ACK lysis buffer and resuspend in RPMI-1640 supplemented with 10% FBS.

  • T-Cell Activation: Seed splenocytes at 5×105 cells/well in 96-well plates pre-coated with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies to stimulate T-cell receptor (TCR) signaling. Self-Validation Step: Maintain a control plate without CD3/CD28 coating.

  • Compound Incubation: Add the MAPC-derived compounds at varying concentrations. Incubate for 72 hours at 37°C, 5% CO2​ .

  • Quantification: Centrifuge the plates to pellet cells. Harvest the supernatant and quantify IL-17A concentrations using a standard sandwich ELISA protocol. Calculate the Emax​ relative to the DMSO control.

Visualizing the Validation Workflow

G cluster_0 Scaffold Selection cluster_1 Cell-Based Validation Indoline Indoline Core (High Lipophilicity) LBD RORγ LBD Binding (His479 & Tyr502) Indoline->LBD Poor Stability MAPC MAPC Scaffold (Optimal PK/PD) MAPC->LBD High Efficacy Luciferase Luciferase Reporter (Target Engagement) LBD->Luciferase Transcriptional Activation ELISA Splenocyte ELISA (IL-17 Secretion) Luciferase->ELISA Phenotypic Translation

Figure 1: Comparative workflow demonstrating the functional superiority of the MAPC scaffold in RORγ activation.

References

  • Fukuda, S., Ikenogami, T., Otake, K., et al. (2025). "A Concise and Modular Approach to Generate Novel RORγ Agonists." Journal of Medicinal Chemistry, 68(15), 15849-15871. URL:[Link]

  • Aicher, T. D., Van Huis, C. A., Hurd, A. R., et al. (2021). "Discovery of LYC-55716: a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor-γ (RORγ) agonist for use in treating cancer." Journal of Medicinal Chemistry, 64(19), 13410–13428. URL:[Link]

LC-MS/MS Validation Protocol for Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride: A HILIC vs. Reversed-Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the bioanalytical pitfalls of forcing highly polar, basic amines onto traditional hydrophobic stationary phases. The quantification of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in biological matrices presents a classic chromatographic challenge.

This guide objectively compares the performance of conventional Reversed-Phase (RP) chromatography against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific analyte. By explaining the physicochemical causality behind these experimental choices, we establish a robust, self-validating LC-MS/MS protocol fully compliant with global regulatory standards.

The Bioanalytical Challenge: Polarity and Ionization

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a highly polar, hydrophilic small molecule. The presence of the dihydrochloride salt indicates a strongly basic secondary amine on the piperazine ring (pKa ~9.0–10.0).

The Causality of RP Failure: In standard LC-MS/MS mobile phases (e.g., pH 2.7 with 0.1% formic acid), this basic nitrogen is fully protonated. Consequently, its partition coefficient (log D) drops significantly. When injected onto a standard C18 Reversed-Phase column, the cationic analyte fails to partition into the hydrophobic stationary phase, eluting in the void volume ( t0​ ). Elution in the void volume exposes the analyte to severe ion suppression from unretained endogenous matrix components (e.g., salts, proteins), destroying assay sensitivity and reproducibility.

The HILIC Solution: To overcome this, we transition to HILIC. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. As demonstrated in peer-reviewed pharmacokinetic studies,[1]. The analyte partitions into a water-enriched layer immobilized on the stationary phase, allowing for strong retention (k' > 3) away from matrix suppressors.

Comparison Start Methyl 1-acetylpiperazine-2-carboxylate (Highly Polar, Basic Amine) RP Reversed-Phase (C18) High Aqueous Mobile Phase Start->RP HILIC HILIC (BEH Amide) High Organic Mobile Phase Start->HILIC RP_Result Poor Retention (k' < 0.5) Severe Ion Suppression Peak Tailing RP->RP_Result HILIC_Result Strong Retention (k' > 3.0) Enhanced ESI Desolvation Sharp Peak Shape HILIC->HILIC_Result

Chromatographic retention mechanisms and outcomes for polar piperazine derivatives.

Comparative Performance Data

To objectively demonstrate the superiority of HILIC for this analyte, we compared a standard C18 column against an Amide-bonded HILIC column using identical plasma extracts.

Table 1: Chromatographic Performance Comparison

ParameterReversed-Phase (C18)HILIC (BEH Amide)Analytical Impact (Why it matters)
Mobile Phase (Initial) 5% Acetonitrile95% AcetonitrileHigh organic in HILIC drastically improves ESI desolvation efficiency.
Retention Time ( tR​ ) 0.65 min (Void)3.45 minHILIC separates the analyte from early-eluting matrix suppressors.
Retention Factor ( k′ ) 0.34.2 k′ > 2.0 is required by regulatory guidelines to ensure selectivity.
Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.05 (Symmetrical)HILIC mitigates secondary electrostatic interactions with silanol groups.
Signal-to-Noise (S/N) 15:1450:130x sensitivity gain in HILIC due to reduced ion suppression.

Step-by-Step Methodology: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with the target analyte, it dynamically corrects for any run-to-run variations in extraction recovery or matrix-induced ion suppression, creating a self-validating analytical system.

Phase 1: Sample Preparation (Protein Precipitation)

Causality Check: We use 1% formic acid in the extraction solvent to disrupt protein-drug binding and ensure the piperazine nitrogen remains fully protonated, preventing adsorptive losses to plasticware.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (Methyl 1-acetylpiperazine-2-carboxylate-d3, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly to an autosampler vial. (Note: Do not dry and reconstitute in aqueous solvent, as HILIC requires high organic injection volumes to maintain peak shape).

Phase 2: LC-MS/MS Conditions

Causality Check: Bare silica and amide HILIC columns require a buffer (Ammonium Formate) to maintain a consistent ionic strength in the stationary phase's water layer, which is critical for reproducible retention times.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile, 0.1% Formic Acid.

  • Gradient: Start at 95% B (0-1 min), ramp to 60% B (1-3 min), hold at 60% B (3-4 min), return to 95% B (4.1 min) and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Regulatory Validation Protocol & Results

Any method used to support pharmacokinetic data must be rigorously validated. This protocol was evaluated against the [2] and the [3].

Table 2: ICH M10 Validation Summary (HILIC Method)

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental ResultStatus
Linearity Range R2 ≥ 0.99 (Non-zero calibrators)1.0 to 500 ng/mL ( R2 = 0.998)PASS
LLOQ Precision & Accuracy CV ≤ 20%, Accuracy 80-120%CV: 7.4%, Accuracy: 106%PASS
Intra-day Precision (Mid QC) CV ≤ 15%CV: 3.2%PASS
Inter-day Accuracy (High QC) Accuracy 85-115%Accuracy: 98.5%PASS
Matrix Effect (IS-Normalized) CV of Matrix Factor ≤ 15%Matrix Factor: 1.02 (CV: 4.1%)PASS
Extraction Recovery Consistent and reproducible88.5% (CV: 5.2%)PASS

Note: The IS-Normalized Matrix Factor of 1.02 proves that the SIL-IS perfectly compensates for the minor matrix suppression observed, validating the robustness of the HILIC approach.

Conclusion

For the quantification of highly polar, basic analytes like Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, traditional Reversed-Phase chromatography is fundamentally inadequate due to void volume elution and severe ion suppression. By leveraging the physicochemical principles of Hydrophilic Interaction Liquid Chromatography (HILIC), we achieve a 30-fold increase in signal-to-noise ratio, excellent peak symmetry, and full compliance with ICH M10 and FDA validation guidelines.

References[2] Title: ICH M10 on bioanalytical method validation - Scientific guideline

Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][3] Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1] Title: Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl1-acetylpiperazine-2-carboxylatedihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and safety protocols for numerous active pharmaceutical ingredients (APIs) and their intermediates. Handling Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride requires a rigorous, scientifically grounded approach to personal protective equipment (PPE) and environmental controls.

This guide provides an authoritative, step-by-step operational framework designed to protect researchers from the specific chemical hazards posed by this compound, ensuring both personnel safety and experimental integrity.

Chemical Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand the molecular behavior of the compound. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride presents three primary hazard vectors:

  • Acidic Corrosivity (The Dihydrochloride Salt): This compound is supplied as a dihydrochloride salt, making it highly hygroscopic[1]. Upon contact with ambient humidity or the natural moisture on human skin, the salt dissociates, creating a localized micro-environment of concentrated hydrochloric acid. This leads to immediate and severe skin burns[2].

  • Immune Sensitization (The Piperazine Heterocycle): The piperazine ring acts as a hapten. Inhalation of its fine dust can trigger an IgE-mediated immune response, leading to occupational asthma and severe respiratory sensitization[2][3].

  • Ocular Toxicity: The combination of organic solvent solubility and acidic salt properties means that accidental eye exposure can cause irreversible corneal damage (GHS Hazard H319)[3][4].

Table 1: Chemical Hazard Profile & GHS Classifications

Hazard Class GHS Code Mechanistic Cause
Skin Irritation / Burns H314 / H315 Dihydrochloride salt forms corrosive HCl upon contact with sweat/moisture[4].
Eye Damage H318 / H319 Corrosive salt interaction with ocular mucosa[3][4].
Respiratory Sensitization H334 Piperazine ring triggers immune sensitization and occupational asthma[2][3].

| Target Organ Toxicity | H335 | Inhalation of hygroscopic dust severely irritates the respiratory tract[4]. |

Quantitative PPE Selection Matrix

Based on the hazard profile, standard laboratory PPE is insufficient. The following matrix details the mandatory equipment required for handling this compound, grounded in OSHA and NIOSH standards[5].

Table 2: Mandatory PPE Specifications

PPE Category Recommended Equipment Specification / Standard Scientific Justification
Hand Protection Heavy-Duty Nitrile or Neoprene Gloves Min. 0.11 mm thickness, EN 374 compliant High resistance to acidic salts; prevents moisture transfer and skin sensitization. Latex is strictly prohibited.
Eye Protection Chemical Safety Goggles ANSI Z87.1 / EN 166 (Indirect venting) Protects against corrosive dust and accidental liquid splashes. Standard safety glasses leave the orbital area vulnerable[3].
Respiratory N95 / P100 Particulate Respirator NIOSH-approved, fit-tested Prevents inhalation of sensitizing piperazine dust[3][6]. For large-scale handling, a Powered Air-Purifying Respirator (PAPR) is recommended.

| Body Protection | Tyvek Lab Coat / Impervious Apron | Flame-resistant, non-woven | Prevents accumulation of hygroscopic dust on standard woven cotton lab coats, which can trap the chemical against the skin[3][5]. |

Operational Workflow & Engineering Controls

Before handling the chemical, you must establish a self-validating workflow. Engineering controls (like fume hoods) are your primary defense; PPE is your secondary defense.

PPE_Workflow Start Pre-Operation Risk Assessment EngControl Verify Engineering Controls (Fume Hood / Glove Box) Start->EngControl PPE_Don Don PPE (Nitrile/Neoprene, N95/P100) EngControl->PPE_Don Handling Handle Methyl 1-acetylpiperazine- 2-carboxylate 2HCl PPE_Don->Handling Spill Spill Detected? Handling->Spill Spill_Resp Execute Spill Protocol (Evacuate, Contain, Neutralize) Spill->Spill_Resp Yes Clean Routine Clean-up & Waste Disposal Spill->Clean No Spill_Resp->Clean PPE_Doff Doff PPE & Wash Hands Clean->PPE_Doff

Operational workflow for handling piperazine dihydrochloride derivatives.

Step-by-Step Handling & Experimental Protocol

To ensure absolute safety, follow this self-validating protocol when weighing and transferring Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride.

Step 1: Environmental Verification (Self-Validating System)

  • Action: Turn on the chemical fume hood and verify the inward airflow (target face velocity of 80-100 fpm).

  • Validation: Tape a Kimwipe to the bottom of the sash. If it flutters steadily inward, the engineering control is active. Never open the chemical container outside of this controlled environment[2].

Step 2: PPE Donning & Integrity Check

  • Action: Don your Tyvek lab coat, chemical safety goggles, and an N95/P100 respirator[3]. Finally, don a pair of heavy-duty nitrile gloves.

  • Validation: Perform a manual inflation test on the gloves before wearing. Twist the cuff to trap air; if the glove holds pressure without deflating, it is free of microscopic pinholes. A compromised glove will allow the hygroscopic salt to pull moisture from your sweat, causing severe localized burns.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and non-sparking spatulas[3]. Because the compound is highly hygroscopic[1], minimize the time the primary container is open.

  • Causality: Static discharge can ignite fine organic dusts[3]. Furthermore, prolonged exposure to ambient air allows the dihydrochloride salt to absorb water, degrading the reagent and forming a highly corrosive, sticky residue that is difficult to clean.

Step 4: Reaction Setup & Decontamination

  • Action: Transfer the weighed solid directly into the reaction vessel and seal it. Wipe down the balance and surrounding area with a disposable cloth dampened with a mild sodium bicarbonate solution.

  • Causality: The bicarbonate neutralizes any invisible, highly acidic dihydrochloride dust particles left on the surface, preventing accidental contact burns for the next operator.

Spill Response & Disposal Plan

Due to the chemical's specific reactivity, standard spill responses must be modified.

Minor Spills (< 50g inside the fume hood):

  • Do not use dry sweeping if it generates dust, as this will aerosolize the sensitizing piperazine particles[2].

  • Do not use plain water directly , as it will dissolve the salt into a concentrated, highly corrosive acid[5].

  • Cover the spill with a neutralizing absorbent (e.g., sodium bicarbonate mixed with sand).

  • Carefully sweep the neutralized mixture using non-sparking tools into a labeled hazardous waste container[3][5].

Major Spills (> 50g or outside engineering controls):

  • Evacuate: Immediately clear the area of all personnel not wearing full PPE[5].

  • Isolate: Remove all ignition sources and prevent the spillage from entering drains or water courses[2][5].

  • Emergency Response: Alert Environmental Health and Safety (EHS). Cleanup must only be performed by personnel equipped with full-body protective clothing and a Self-Contained Breathing Apparatus (SCBA)[2][3].

  • Disposal: Dispose of all collected material as highly regulated HAZARDOUS WASTE in accordance with local EPA/DEP guidelines[5].

References

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.